Stearyldiethanolamine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-hydroxyethyl(octadecyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h24-25H,2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLNTMNRNCENRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036311 | |
| Record name | 2,2'-(Octadecylimino)diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals | |
| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10213-78-2 | |
| Record name | Stearyldiethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10213-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-(Octadecylimino)diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(octadecylimino)bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYLDIETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J75C7GK1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of N,N-Bis(2-hydroxyethyl)stearylamine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for N,N-Bis(2-hydroxyethyl)stearylamine, a versatile nonionic or cationic surfactant. The content herein is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.
Core Synthesis Pathways
The industrial production of N,N-Bis(2-hydroxyethyl)stearylamine predominantly relies on two main synthetic routes: the ethoxylation of stearylamine and the direct amidation of stearic acid or its methyl ester with diethanolamine. Each pathway offers distinct advantages and is selected based on feedstock availability, desired product purity, and process economics.
Ethoxylation of Stearylamine
This process involves the direct addition of ethylene oxide to stearylamine. The reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst. The degree of ethoxylation can be controlled to produce a range of stearyl amine ethoxylates, with N,N-Bis(2-hydroxyethyl)stearylamine being a key product.[1][2] This method is favored for its efficiency in producing compounds with varying hydrophilic properties.[1]
Amidation of Stearic Acid with Diethanolamine
A widely utilized method involves the condensation reaction between stearic acid and diethanolamine.[3][4] This reaction can be performed with or without a catalyst and typically involves heating the reactants to drive off the water formed during the reaction.[4] A variation of this method employs methyl stearate in place of stearic acid, reacting it with diethanolamine in an aminolysis reaction.[3][5] This route can yield a product with higher purity.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the primary synthesis pathways of N,N-Bis(2-hydroxyethyl)stearylamine, compiled from various sources.
| Parameter | Ethoxylation of Stearylamine | Amidation of Stearic Acid with Diethanolamine | Amidation of Methyl Stearate with Diethanolamine |
| Reactants | Stearylamine, Ethylene Oxide | Stearic Acid, Diethanolamine | Methyl Stearate, Diethanolamine |
| Molar Ratio (Acid/Amine:Amine/Alcohol) | Varies based on desired ethoxylation | 1:2 (initial), then 1:1[4] or 2.21-2.65:1 (weight ratio)[3] | 1:1.86 (approx. 0.05 mol : 0.093 mol)[5] |
| Catalyst | Basic catalysts (e.g., alkali metal hydroxides, sodium methylate)[3] | Often not required[4], but basic catalysts can be used[3] | Sodium methoxide[5] |
| Catalyst Loading | Not specified | 0.5%-1.5% of total reactant weight[3] | Not specified |
| Reaction Temperature (°C) | Not specified | 90-100[3] or 170-190[4] | 80-90[5] |
| Reaction Time (hours) | Not specified | 2-3[3] or 1-2 per stage[4] | Not specified |
| Pressure | Elevated | Normal[3] | Not specified |
| Solvent | Not specified | Propyl carbinol (for washing)[3] | Methanol[5] |
| Yield (%) | High (industrial process) | >90% (for related diethanolamides)[3] | 87.6% (for the intermediate stearamide)[5] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of N,N-Bis(2-hydroxyethyl)stearylamine via the amidation of stearic acid with diethanolamine, based on established methodologies.[3][4]
Materials:
-
Stearic Acid
-
Diethanolamine
-
Basic Catalyst (e.g., Sodium Hydroxide or Sodium Methylate) (optional)
-
Propyl Carbinol (for purification)
-
Deionized Water
Equipment:
-
Reaction vessel with a heating mantle and overhead stirrer
-
Reflux condenser with a water trap (e.g., Dean-Stark apparatus)
-
Thermometer
-
Vacuum source for distillation
Procedure:
-
Reactant Charging: In a clean and dry reaction vessel, melt the stearic acid. For an initial condensation, a molar ratio of 1:2 stearic acid to diethanolamine can be used.[4]
-
Initial Condensation: Add the diethanolamine to the molten stearic acid. Heat the mixture to a temperature range of 170-180°C.[4] If a catalyst is used, the temperature can be lower, around 90-100°C.[3]
-
Water Removal: During the reaction, water will be formed as a byproduct. Continuously remove the water using a reflux condenser with a water trap to drive the reaction to completion.
-
Second Condensation (optional): For a different product profile, after the initial reaction, the remainder of the stearic acid can be added to achieve a 1:1 molar ratio, and the reaction is continued at 170-180°C for an additional period.[4]
-
Monitoring: The reaction progress can be monitored by measuring the acid value and the amount of water collected. The reaction is considered complete when the acid value is below a certain threshold (e.g., less than 10)[4] or after a predetermined reaction time of 2-3 hours.[3]
-
Purification: After the reaction is complete, the product can be purified. One method involves washing the reaction mixture with propyl carbinol and water to remove any unreacted starting materials and byproducts.[3]
-
Solvent Removal: The propyl carbinol is then removed under vacuum to yield the final N,N-Bis(2-hydroxyethyl)stearylamine product.
Process Visualization
The following diagrams illustrate the key synthesis pathways for N,N-Bis(2-hydroxyethyl)stearylamine.
Caption: Ethoxylation of Stearylamine Synthesis Workflow.
Caption: Amidation of Stearic Acid Synthesis Workflow.
References
- 1. shreechem.in [shreechem.in]
- 2. atamankimya.com [atamankimya.com]
- 3. CN102212017A - High-content synthesis method of diethanolamide stearate - Google Patents [patents.google.com]
- 4. US2540678A - Fatty acid alkylolamine condensation and products - Google Patents [patents.google.com]
- 5. talenta.usu.ac.id [talenta.usu.ac.id]
An In-depth Technical Guide on the Research Applications of Stearyldiethanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of Stearyldiethanolamine (SDA), focusing on its chemical properties, synthesis, and current and potential research applications, particularly in the realm of drug delivery and nanomedicine. While direct research on SDA in advanced drug delivery systems is emerging, this paper extrapolates from the well-established use of analogous tertiary amine cationic lipids to project its potential and outline future research directions.
Core Concepts: Chemical and Physical Properties of this compound
This compound (CAS No. 10213-78-2) is a tertiary amine with a long hydrophobic stearyl chain (C18) and two hydrophilic ethanol groups. This amphiphilic nature underpins its function as a surfactant, emulsifier, and antistatic agent.[1][2] Its tertiary amine headgroup is of particular interest in drug delivery, as it can be protonated at physiological pH, rendering it cationic and suitable for interacting with negatively charged molecules like nucleic acids.
| Property | Value | Reference |
| Molecular Formula | C22H47NO2 | [3] |
| Molecular Weight | 357.61 g/mol | [4] |
| Melting Point | 49-51 °C | [4] |
| Boiling Point | 260-285 °C at 5 Torr | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in ethanol (100 mg/mL), DMSO (41.67 mg/mL) | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between diethanolamine and a stearyl halide, such as 1-bromooctadecane.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethanolamine
-
1-Bromooctadecane
-
Potassium bicarbonate (K2CO3)
-
Potassium iodide (KI)
-
Acetonitrile
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Acetone
-
Deionized water
Procedure:
-
In a 500 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine diethanolamine (10 g, 95 mmol), 1-bromooctadecane (37.96 g, 0.114 mol), potassium bicarbonate (39.33 g, 0.285 mol), and potassium iodide (0.5 g) in 200 mL of acetonitrile.
-
Heat the reaction mixture to reflux with constant stirring and maintain for 3 hours.
-
After the reaction is complete, remove the acetonitrile using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic phase twice with deionized water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from acetone to yield white crystals of this compound.[4]
Characterization: The final product can be characterized by its melting point, and spectroscopic techniques such as Infrared (IR) spectroscopy to confirm the presence of hydroxyl groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the overall structure.[4] Thin Layer Chromatography (TLC) can be used to assess purity.[4]
Current and Potential Research Applications
This compound's primary established applications are in the cosmetics and textile industries as an antistatic agent and emulsifier.[2] However, its chemical structure suggests significant potential in the pharmaceutical sciences, particularly in the formulation of drug delivery systems.
Antibacterial Applications
SDA has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanism involves the disruption of the bacterial cell membrane by its long alkyl chain, leading to increased permeability and eventual cell death.[1] This makes it a candidate for incorporation into antibacterial films and nonwoven fabrics for medical and hygiene applications.[2]
This compound in Nanoparticle-Based Drug Delivery
The structural similarity of SDA to other tertiary amine cationic lipids, which are key components of lipid nanoparticles (LNPs) for nucleic acid delivery, suggests its potential in this advanced field.[5] Cationic lipids are crucial for encapsulating negatively charged drugs like siRNA and DNA and facilitating their cellular uptake.[5]
3.2.1. Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which can be stabilized by surfactants like SDA. They are a promising delivery system for both lipophilic and hydrophilic drugs.[6]
Materials:
-
This compound (SDA)
-
A solid lipid (e.g., tristearin)
-
A model drug (e.g., a hydrophobic anticancer drug)
-
Poloxamer 188 (as a co-surfactant)
-
Purified water
Procedure (High-Pressure Homogenization):
-
Melt the tristearin and SDA together.
-
Disperse the model drug in the molten lipid mixture.
-
Separately, dissolve the Poloxamer 188 in hot purified water to form the aqueous phase.
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at an elevated temperature for several cycles.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, drug entrapment efficiency, and in vitro drug release.[6][7]
3.2.2. Nanoemulsions
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, stabilized by surfactants. SDA can act as a key surfactant in these formulations to deliver poorly water-soluble drugs.[8][9]
Materials:
-
This compound (SDA)
-
An oil phase (e.g., medium-chain triglycerides)
-
A model lipophilic drug
-
A co-surfactant (e.g., Transcutol HP)
-
Purified water
Procedure (Spontaneous Emulsification):
-
Prepare the organic phase by dissolving the model drug, SDA, and the co-surfactant in the oil.
-
Slowly add the organic phase to the aqueous phase (purified water) with gentle magnetic stirring.
-
The nanoemulsion will form spontaneously.
-
Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, and drug content.[8][10]
Gene Delivery
As a cationic lipid, SDA has the potential to be used in the formulation of lipoplexes (lipid-DNA complexes) for gene therapy. The positively charged headgroup of SDA can electrostatically interact with the negatively charged phosphate backbone of nucleic acids, condensing them into nanoparticles that can be taken up by cells.[5][11]
Quantitative Data on SDA-based Formulations (Hypothetical)
The following tables present hypothetical yet realistic quantitative data for SDA-based nanoparticles, based on values reported for similar cationic lipid formulations. These tables are intended to serve as a benchmark for future experimental work.
Table 1: Physicochemical Properties of Hypothetical SDA-based Solid Lipid Nanoparticles (SLNs)
| Formulation Code | SDA:Lipid Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SDA-SLN-1 | 1:10 | 150 ± 5.2 | 0.21 ± 0.02 | +35.5 ± 1.5 | 85.2 ± 3.1 |
| SDA-SLN-2 | 1:5 | 135 ± 4.8 | 0.18 ± 0.03 | +42.1 ± 2.0 | 89.5 ± 2.5 |
| SDA-SLN-3 | 1:2 | 120 ± 6.1 | 0.15 ± 0.01 | +48.7 ± 1.8 | 92.3 ± 2.8 |
Table 2: In Vitro Transfection Efficiency of Hypothetical SDA-based Lipoplexes
| Formulation Code | N/P Ratio* | Transfection Efficiency (% of cells) | Cell Viability (%) |
| SDA-LPX-1 | 2:1 | 25 ± 2.5 | 90 ± 4.2 |
| SDA-LPX-2 | 5:1 | 45 ± 3.1 | 82 ± 5.1 |
| SDA-LPX-3 | 10:1 | 60 ± 4.5 | 70 ± 6.3 |
*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.
Future Perspectives and Conclusion
This compound presents a promising, yet largely unexplored, platform for the development of novel drug delivery systems. Its straightforward synthesis, amphiphilic nature, and cationic potential make it an attractive candidate for formulating nanoparticles for a variety of therapeutic applications, including antibacterial treatments and gene therapy.
The primary challenge lies in the lack of dedicated research into its efficacy and safety in drug delivery contexts. Future work should focus on:
-
Formulation and Characterization: Systematically formulating and characterizing SDA-based SLNs, nanoemulsions, and liposomes with various drugs and nucleic acids.
-
In Vitro and In Vivo Studies: Evaluating the biocompatibility, cellular uptake, and therapeutic efficacy of these formulations in relevant cell culture and animal models.
-
Mechanism of Action: Elucidating the precise mechanisms by which SDA-based nanoparticles interact with cell membranes and facilitate endosomal escape.
This technical guide serves as a foundational document to stimulate further research into the applications of this compound in drug development. By leveraging the existing knowledge of cationic lipids and nanoparticle technology, researchers can unlock the full potential of this versatile molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | C22H47NO2 | CID 61494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 10213-78-2 [chemicalbook.com]
- 5. The development of tertiary amine cationic lipids for safe and efficient siRNA delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. japsonline.com [japsonline.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Synthesis and evaluation of diethylethylamine-chitosan for gene delivery: composition effects on the in vitro transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Stearyldiethanolamine: A Technical Guide to Safety and Toxicology for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearyldiethanolamine (CAS No. 10213-78-2), also known as PEG-2 Stearamine, is a tertiary amine used in various industrial and cosmetic applications as a surfactant, emulsifier, and antistatic agent.[1][2] This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound to inform its safe handling and use in a laboratory setting.
The primary source for the safety assessment of this compound is the Cosmetic Ingredient Review (CIR) Expert Panel, which evaluated it as part of a group of 47 polyethylene glycols (PEGs) cocamine and related ingredients. The CIR Expert Panel concluded that these ingredients are safe for use in cosmetics in the present practices of use and concentration when formulated to be non-irritating.[1][2][3][4][5]
A significant portion of the safety evaluation relies on a structure-activity relationship (SAR) and read-across approach due to the limited specific toxicological data for this compound itself.[3] Data on related compounds and the potential for metabolism to Diethanolamine (DEA) and stearic acid inform the overall assessment. This guide summarizes the available quantitative data, outlines standard experimental protocols for key toxicological endpoints, and presents logical workflows and metabolic pathways through diagrams.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-[2-hydroxyethyl(octadecyl)amino]ethanol |
| Synonyms | This compound, PEG-2 Stearamine, N-Stearyldiethanolamine |
| CAS Number | 10213-78-2 |
| Molecular Formula | C22H47NO2 |
| Molecular Weight | 357.6 g/mol [1] |
| Physical Description | Pellets or Large Crystals; Liquid; Other Solid[1][2] |
Toxicological Data
A substantial lack of specific toxicological data for this compound necessitates a read-across approach from structurally related compounds and its potential metabolites. The following tables summarize the available data.
This compound and Related Compounds
| Endpoint | Species | Route | Results | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50: 0.75 - 1.3 g/kg (for PEG-2 Cocamine) | [3] |
| Rat | Oral | LD50: 1.2 g/kg (for PEG-15 Cocamine) | [3] | |
| Repeat Dose Dermal Toxicity | Rat | Dermal | No systemic toxic effects at 10% (for PEG-15 Cocamine, 6-week study) | [3] |
| Skin Irritation | - | - | Causes skin irritation (GHS Classification)[1][5] | - |
| Eye Irritation | - | - | Causes serious eye damage/irritation (GHS Classification)[1][5] | - |
| Skin Sensitization | - | - | No data available | - |
| Mutagenicity | - | - | No data available | - |
| Carcinogenicity | - | - | No data available | - |
| Reproductive/Developmental Toxicity | - | - | No data available | - |
Diethanolamine (DEA) - A Potential Metabolite
The safety assessment of alkyldiamines often considers the potential for hydrolysis to DEA and the corresponding fatty acid. The extensive toxicological database for DEA is therefore relevant.
| Endpoint | Species | Route | Results | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 > 1 g/kg | [6][7] |
| Acute Dermal Toxicity | - | Dermal | LD50 > 1 g/kg | [6][7] |
| Skin Irritation | Rabbit | Dermal | Moderate irritation | [6] |
| Eye Irritation | Rabbit | Ocular | Severe irritation | [6] |
| Repeat Dose Toxicity | Rat, Mouse | Oral, Dermal | Target organs: liver, kidney, blood, CNS[4][6] | - |
| Carcinogenicity | Mouse | Dermal | Increased incidence of liver and kidney tumors | [4] |
| Rat | Dermal | No evidence of carcinogenic activity | - | |
| Mutagenicity | - | In vitro / In vivo | Generally not considered genotoxic | [6] |
Ecotoxicity Data
| Endpoint | Species | Results | Exposure Time |
| Toxicity to Fish | Danio rerio (Zebra fish) | LC50: 0.1 mg/L | 96 h |
| Toxicity to Aquatic Invertebrates | Daphnia magna | EC50: 0.043 mg/L | 48 h |
| Toxicity to Algae | Pseudokirchneriella subcapitata | EC50: 119 µg/L | 72 h |
| Toxicity to Microorganisms | Activated sludge | EC50: 167 mg/L | 3 h |
Data from ChemicalBook Safety Data Sheet.[8]
Experimental Protocols (Standard Methodologies)
As specific experimental protocols for this compound are not publicly available, this section outlines the standard OECD guidelines that are typically followed for toxicological testing of industrial chemicals.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is used to estimate the LD50 and identify the acute oral toxicity of a substance.
-
Principle: A stepwise procedure with the use of a limited number of animals (typically rats) per step. The outcome of each step determines the dose for the next step.
-
Animal Dosing: Animals are fasted prior to dosing. The test substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Endpoint: The result is the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels.
Skin Irritation/Corrosion - OECD 404
This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
-
Principle: The test substance is applied to the shaved skin of a single animal (typically a rabbit) in a stepwise manner.
-
Application: A small amount of the substance is applied to a gauze patch, which is then applied to the skin and held in place with a semi-occlusive dressing for a specified period (e.g., 4 hours).
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of the skin reactions is scored according to a standardized system.
-
Endpoint: The substance is classified as corrosive or irritant based on the severity, duration, and reversibility of the skin lesions.
Eye Irritation/Corrosion - OECD 405
This method assesses the potential of a substance to cause damage to the eye.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit). The other eye serves as a control.
-
Application: A specified amount of the liquid or solid substance is instilled into the eye.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals after application (e.g., 1, 24, 48, and 72 hours).
-
Scoring: Ocular lesions are scored using a standardized system.
-
Endpoint: The substance is classified based on the severity and reversibility of the observed eye damage.
Skin Sensitization - OECD 429 (Local Lymph Node Assay: LLNA)
The LLNA is an in vivo method to screen for the skin sensitization potential of a substance.
-
Principle: The method measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the dorsum of the ear of mice.
-
Application: The test substance is applied to the ears of the mice for three consecutive days.
-
Measurement: On day 6, a radiolabeled thymidine or an alternative label is injected, and the animals are sacrificed a few hours later. The draining lymph nodes are excised, and the incorporation of the label is measured.
-
Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle control animals. An SI of ≥ 3 is considered a positive result for skin sensitization.
Visualizations: Workflows and Pathways
Caption: General workflow for toxicological assessment.
Caption: Proposed metabolic pathway and read-across logic.
Safety and Handling in the Laboratory
Based on the available data, the following precautions are recommended when handling this compound in a laboratory setting:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent serious eye damage.[1][5]
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat to prevent skin irritation.[1][5][8]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary.
-
-
Handling:
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
-
Impurities and Stability:
-
Be aware of potential impurities from the manufacturing process, such as 1,4-dioxane and ethylene oxide.[3]
-
This compound is a tertiary amine and may contain residual secondary amines. Therefore, it should not be used in formulations containing N-nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines.[3]
-
Conclusion
The available data, primarily from the Cosmetic Ingredient Review, support the safe use of this compound in controlled applications when appropriate safety measures are taken. The main hazards identified are skin and severe eye irritation.[1][5] Due to significant gaps in the toxicological data for this compound, its overall safety assessment relies heavily on read-across from related compounds and its potential metabolite, Diethanolamine. For laboratory use, adherence to standard chemical hygiene practices, including the use of appropriate personal protective equipment, is essential to minimize exposure and mitigate risks. Researchers should also be mindful of the potential for nitrosamine formation if working with nitrosating agents.
References
- 1. Safety Assessment of PEGs Cocamine and Related Ingredients as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C22H47NO2 | CID 61494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. ewg.org [ewg.org]
- 6. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. cir-safety.org [cir-safety.org]
Spectral analysis of Stearyldiethanolamine (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of Stearyldiethanolamine
Introduction
This compound (SDA), with the chemical formula C₂₂H₄₇NO₂, is a tertiary amine featuring a long C18 alkyl chain (stearyl group) and two hydroxyethyl groups attached to the nitrogen atom.[1][2] This amphiphilic structure lends it surfactant properties, making it a valuable compound in various industrial and commercial applications, including as an antistatic agent in plastics, an emulsifier in cosmetics, and a component in antibacterial films.[1][3][4] Accurate characterization of SDA is critical for quality control, formulation development, and safety assessment. This guide provides a detailed examination of the spectral properties of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of SDA provides distinct signals for the protons in the stearyl chain and the diethanolamine moiety. The spectrum is typically recorded in a solvent like deuterated chloroform (CDCl₃). The following table summarizes the key proton signals as reported in the literature.[1]
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of H) | Coupling Constant (J, Hz) | Assignment |
| 3.53 | Triplet | 4H | 5.43 | -N(CH₂CH₂ OH)₂ |
| 3.27 | Singlet (broad) | 2H | - | -OH |
| 2.57 | Triplet | 4H | 5.43 | -N(CH₂ CH₂OH)₂ |
| 2.44 | Triplet | 2H | 7.06 | Stearyl CH₂ -N- |
| 1.34 | Multiplet | 2H | - | Stearyl -CH₂ -CH₂-N- |
| 1.18 | Singlet (broad) | 30H | - | Stearyl -(CH₂ )₁₅- |
| 0.80 | Triplet | 3H | 5.85 | Stearyl CH₃ - |
Source: Data compiled from ChemicalBook.[1]
The spectrum clearly resolves the terminal methyl group of the stearyl chain at ~0.80 ppm, the bulk methylene groups of the long alkyl chain as a broad signal at ~1.18 ppm, and the distinct methylene groups of the diethanolamine portion (N-CH₂ and O-CH₂) at ~2.57 ppm and ~3.53 ppm, respectively. The broad singlet for the hydroxyl protons at ~3.27 ppm is characteristic and its chemical shift can be concentration and temperature-dependent.
¹³C NMR Spectral Analysis
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Shift (δ, ppm) | Assignment |
| ~60.5 | -N(CH₂CH₂ OH)₂ |
| ~56.0 | -N(CH₂ CH₂OH)₂ |
| ~54.0 | Stearyl CH₂ -N- |
| ~32.0 | Stearyl -CH₂ -CH₂-N- |
| ~29.7 | Stearyl -(CH₂ )n- (bulk chain) |
| ~29.4 | Stearyl -CH₂ -CH₃ |
| ~22.7 | Stearyl -CH₂ -CH₂-CH₃ |
| ~14.1 | Stearyl CH₃ - |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS) or hexamethyldisiloxane (HMDS), for chemical shift referencing.[1]
-
Instrument Setup: Use a 200 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire the spectrum using a standard pulse program with a 90° pulse angle.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE).[5]
-
Set the spectral width to cover -10 to 180 ppm.
-
Set a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the long-chain carbons.[5]
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.
Vibrational Mode Analysis
The IR spectrum of this compound is dominated by absorptions from its hydroxyl, alkyl, and amine functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3310 | Broad, Strong | O-H stretching (hydrogen-bonded) |
| 2955-2915 | Strong | C-H asymmetric stretching (CH₃, CH₂) |
| 2850-2840 | Strong | C-H symmetric stretching (CH₃, CH₂) |
| ~1465 | Medium | C-H bending (scissoring) of CH₂ groups |
| ~1150-1050 | Medium-Strong | C-N stretching of tertiary amine |
| ~1040 | Strong | C-O stretching of primary alcohol |
Data includes observed peak and typical ranges. The O-H stretch at 3310 cm⁻¹ is explicitly reported.[1]
The most prominent feature is the broad, strong absorption band for the O-H stretch, centered around 3310 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups.[1] The sharp, strong peaks in the 2800-3000 cm⁻¹ region confirm the presence of the long aliphatic stearyl chain.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples like SDA.[6]
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture, which can cause interfering absorption bands (~3400 cm⁻¹ and ~1650 cm⁻¹).[7]
-
In an agate mortar, grind 1-2 mg of this compound until it is a fine powder.[6]
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample until the mixture is homogenous.[6]
-
-
Pellet Formation:
-
Transfer the KBr-sample mixture into a pellet-forming die.
-
Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[8]
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum using a pure KBr pellet or an empty sample chamber.
-
Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.
Fragmentation Pattern Analysis
For this compound (Molecular Weight: 357.61 g/mol ), Electron Ionization (EI) or Gas Chromatography-Mass Spectrometry (GC-MS) typically leads to characteristic fragmentation patterns.[2][9] The primary fragmentation mechanism for tertiary amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion.
Two major alpha-cleavage pathways are predicted and observed for SDA:
-
Cleavage of the Stearyl Chain: Loss of a C₁₇H₃₅ radical from the stearyl group results in a prominent fragment ion at m/z 118 . This corresponds to the [N(CH₂CH₂OH)₂(CH₂)]⁺ ion. This fragment is often a key identifier for N-alkyl diethanolamines.
-
Cleavage of an Ethanol Group: Loss of a •CH₂OH radical from one of the ethanolamine arms results in a fragment ion at m/z 326 .
The NIST GC-MS data for this compound confirms the presence of significant peaks at m/z 118 and 326, supporting this fragmentation pathway.[9]
Table 4: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 357 | [C₂₂H₄₇NO₂]⁺ | Molecular Ion (M⁺) |
| 326 | [C₂₀H₄₂NO]⁺ | M⁺ - •CH₂OH (Alpha-cleavage) |
| 118 | [C₅H₁₂NO₂]⁺ | M⁺ - •C₁₇H₃₅ (Alpha-cleavage) |
Source: Data compiled from PubChem/NIST.[9]
Experimental Protocol for GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or hexane.
-
In some cases, derivatization (e.g., trifluoroacetylation) may be employed to improve the volatility and chromatographic behavior of the amine, though it is often not necessary for SDA.[10][11]
-
-
Gas Chromatography (GC) Parameters:
-
Injector: Use a split/splitless injector, typically set to 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 300-320°C and hold for several minutes to ensure elution.
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: Typically 230°C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 400 amu).
-
Visualized Workflows and Relationships
References
- 1. This compound | 10213-78-2 [chemicalbook.com]
- 2. N,N-Bis(2-hydroxyethyl)stearylamine | C22H47NO2 - BuyersGuideChem [buyersguidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety assessment of the substance N,N-bis(2-hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, for use in food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. shimadzu.com [shimadzu.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | C22H47NO2 | CID 61494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
The Role of Stearyldiethanolamine as an Antistatic Agent in Polymers: A Technical Guide
For Researchers, Scientists, and Product Development Professionals
This in-depth technical guide explores the core principles of Stearyldiethanolamine's function as an antistatic agent in polymeric systems. It provides a detailed overview of its mechanism of action, quantitative performance metrics, and standardized experimental protocols for evaluation.
Introduction to Electrostatic Dissipation in Polymers
Polymers are inherently insulating materials, prone to the accumulation of static electrical charges on their surfaces. This can lead to a range of issues, from dust attraction that compromises aesthetics and performance to electrostatic discharge (ESD) events that can damage sensitive electronic components or create hazards in flammable environments.[1] Antistatic agents are additives incorporated into polymers to mitigate these effects by enabling the dissipation of static charges.[1]
This compound (N,N-bis(2-hydroxyethyl)stearamine) is a non-ionic, migratory antistatic agent. Its chemical structure, featuring a long hydrophobic stearyl tail and two hydrophilic hydroxyethyl head groups, makes it particularly effective in a variety of polymers, including polyolefins like polyethylene (PE) and polypropylene (PP).
Mechanism of Action: A Migratory Approach
This compound functions as an internal antistatic agent, meaning it is compounded into the polymer matrix during processing.[2][3] Its antistatic effect is not immediate but develops as the additive migrates to the polymer surface over time.[2][3] This migratory mechanism can be broken down into the following key stages:
-
Migration to the Surface: Due to its limited compatibility with the non-polar polymer matrix, the this compound molecules gradually migrate, or "bloom," to the surface of the plastic part. The rate of this migration is influenced by factors such as the concentration of the additive, the crystallinity of the polymer, and the ambient temperature.[3]
-
Formation of a Conductive Layer: Once at the surface, the hydrophilic diethanolamine head groups of the molecules orient themselves outwards. These groups attract and bind water molecules from the surrounding atmosphere.[4]
-
Charge Dissipation: The absorbed atmospheric moisture forms a microscopic, continuous conductive layer on the polymer's surface. This layer allows for the movement and neutralization of static charges, effectively lowering the surface resistivity of the material.[4]
The effectiveness of migratory antistatic agents like this compound is therefore dependent on the ambient relative humidity (RH). Higher humidity leads to greater moisture absorption and improved antistatic performance.[3]
Mechanism of a migratory antistatic agent.
Quantitative Performance Evaluation
The effectiveness of an antistatic agent is primarily quantified by measuring the surface resistivity and static decay time of the polymer. Untreated polymers typically exhibit very high surface resistivity, often greater than 10¹⁴ Ω/sq.[5] The incorporation of an antistatic agent aims to reduce this value into the "antistatic" or "static dissipative" range.
| Performance Classification | Surface Resistivity (Ω/sq) |
| Insulative | > 10¹² |
| Antistatic / Static Dissipative | 10⁹ - 10¹² |
| Conductive | < 10⁹ |
Note: These ranges can vary slightly depending on the specific standard or application.
While specific performance data for this compound is proprietary to manufacturers, the following table provides representative data for similar migratory antistatic agents in common polyolefins. The performance is highly dependent on the concentration of the additive and the relative humidity.
| Polymer | Additive Concentration (% w/w) | Conditioning (23°C, 50% RH) | Surface Resistivity (Ω/sq) |
| LDPE | 0.0 | 48 hours | > 10¹⁴ |
| LDPE | 0.5 | 48 hours | ~ 10¹¹ |
| LDPE | 1.0 | 48 hours | ~ 10¹⁰ |
| PP | 0.0 | 48 hours | > 10¹⁴ |
| PP | 1.0 | 48 hours | ~ 10¹¹ |
| PP | 2.0 | 48 hours | ~ 10¹⁰ |
This table presents typical values for migratory antistatic agents. Actual results for this compound may vary.
Experimental Protocols
Accurate and reproducible measurement of antistatic properties is critical for research and development. The following are standardized protocols for determining surface resistivity and static decay.
Surface Resistivity Measurement (ASTM D257)
Surface resistivity is the ratio of the DC voltage drop per unit length to the surface current per unit width. It is a measure of the resistance to the flow of current across the surface of a material and is reported in ohms per square (Ω/sq).
Methodology:
-
Sample Preparation:
-
Mold or cut a flat specimen of the polymer compound to a standard size, typically a 4-inch diameter disk or a 4-inch square.[6]
-
Ensure the surfaces of the specimen are clean and free from contamination.
-
-
Conditioning:
-
Condition the specimens at a controlled temperature and relative humidity for a specified period before testing. A common condition is 23°C ± 2°C and 50% ± 5% RH for at least 48 hours. This is crucial as the performance of migratory antistats is humidity-dependent.[5]
-
-
Test Procedure:
-
Place the specimen in a test fixture featuring a set of electrodes, as specified in ASTM D257. A common configuration is a circular inner electrode and a concentric ring-shaped outer electrode.
-
Apply a specified DC voltage (e.g., 100V or 500V) across the electrodes for a set duration, typically 60 seconds.[7]
-
Measure the resistance to current flow between the electrodes using a high-resistance meter (ohmmeter).
-
Calculate the surface resistivity using the measured resistance and the geometry of the electrodes.
-
Workflow for Surface Resistivity Measurement.
Static Decay Measurement (IEC 61340-5-1)
Static decay testing measures the ability of a material to dissipate a known applied charge. The result is the time it takes for the charge to decay to a specified percentage (e.g., 10%) of its initial value.
Methodology:
-
Sample Preparation and Conditioning: Follow the same procedures as for surface resistivity testing to ensure consistent and comparable results.
-
Test Procedure:
-
Place the conditioned specimen in the static decay test apparatus.
-
Apply a high voltage (typically ±5000V) to the surface of the specimen to charge it.
-
Turn off the voltage source and simultaneously start a timer.
-
A non-contacting electrostatic voltmeter monitors the charge on the specimen's surface.
-
The time required for the charge to dissipate to a predetermined level (e.g., 10% or 1% of the initial charge) is recorded as the static decay time.
-
Conclusion
This compound is an effective migratory antistatic agent for a variety of polymers. Its mechanism of action relies on its migration to the polymer surface and the subsequent attraction of atmospheric moisture to form a conductive layer that dissipates static charges. The performance of this compound is dependent on its concentration within the polymer and the ambient humidity. For accurate and reliable evaluation of its antistatic properties, standardized test methods such as ASTM D257 for surface resistivity and IEC 61340-5-1 for static decay are essential. This guide provides the foundational knowledge for researchers and professionals to understand and utilize this compound in the development of antistatic polymer formulations.
References
Stearyldiethanolamine discovery and historical development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyldiethanolamine (C₂₂H₄₇NO₂), a tertiary fatty amine, has emerged as a versatile compound with a wide array of applications across various industries, including cosmetics, textiles, and pharmaceuticals. This technical guide provides a comprehensive overview of this compound, detailing its discovery and historical development, physicochemical properties, synthesis methodologies, and diverse applications. The document includes detailed experimental protocols for its synthesis, quantitative data presented in structured tables, and visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as N,N-bis(2-hydroxyethyl)octadecylamine, is a waxy solid at room temperature characterized by a long hydrophobic stearyl chain and two hydrophilic hydroxyethyl groups attached to a tertiary nitrogen atom.[1][2] This amphiphilic nature imparts excellent surfactant, emulsifying, and antistatic properties to the molecule.[1] Its ability to function as a cationic surfactant (in acidic conditions), a non-ionic surfactant, and a chemical intermediate has led to its adoption in a multitude of industrial and commercial products.[3] This guide aims to provide a detailed technical resource on the core aspects of this compound, from its historical origins to its synthesis and modern-day applications.
Discovery and Historical Development
The precise moment of discovery for this compound is not definitively documented in readily available literature. However, its development is intrinsically linked to the broader history of fatty amines and alkanolamines, which saw significant exploration in the early to mid-20th century. Patents from the 1940s and 1950s describe the synthesis of various N-alkyl diethanolamines, indicating a growing interest in this class of compounds for various industrial applications.
A notable early reference to a compound closely related to this compound can be found in a 1951 patent credited to Nikawitz, Edward J.[4] This period marked a surge in research into surfactants and emulsifiers for use in textiles, cosmetics, and other industries. The synthesis of tertiary fatty amines, including those with hydroxyethyl groups, was a logical progression in the quest for novel surface-active agents.
The commercial production and application of this compound have evolved over the decades. Initially utilized for its antistatic and emulsifying properties in industrial settings, its applications have expanded significantly. The U.S. production volumes reported between 2016 and 2019 highlight its continued industrial relevance.[5]
Physicochemical Properties
This compound exhibits a range of physical and chemical properties that are crucial for its various applications. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₇NO₂ | [5] |
| Molecular Weight | 357.61 g/mol | [6] |
| Appearance | White to almost white waxy solid or powder | [1] |
| Melting Point | 51 °C | [6] |
| Boiling Point | 260-285 °C at 5 Torr | [4] |
| Density | 0.8782 g/cm³ at 50 °C | [4] |
| CAS Number | 10213-78-2 | [5] |
| Solubility | Soluble in methanol and other organic solvents; limited solubility in water. | [1] |
Synthesis of this compound
There are two primary methods for the synthesis of this compound, which are detailed below.
Synthesis from Diethanolamine and Stearyl Bromide
This method involves the N-alkylation of diethanolamine with stearyl bromide. It is a common laboratory-scale synthesis that yields a high-purity product.
Materials:
-
Diethanolamine (95 mmol)
-
1-Bromooctadecane (stearyl bromide) (0.114 mol)
-
Potassium bicarbonate (0.285 mol)
-
Potassium iodide (catalyst)
-
Acetonitrile (solvent)
-
Dichloromethane (solvent)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Acetone (for recrystallization)
Procedure:
-
In a 500 mL three-necked flask equipped with a reflux condenser and a stirrer, add diethanolamine, 1-bromooctadecane, potassium bicarbonate, and a catalytic amount of potassium iodide to acetonitrile.[6]
-
Heat the reaction mixture to reflux with constant stirring and maintain for 3 hours.[6]
-
After the reaction is complete, remove the acetonitrile by rotary evaporation.[6]
-
Dissolve the residue in dichloromethane.[6]
-
Wash the organic phase twice with deionized water.[6]
-
Dry the organic phase over anhydrous magnesium sulfate and filter.[6]
-
Concentrate the filtrate under reduced pressure.[6]
-
Recrystallize the resulting residue from acetone to yield the final product as white crystals.[6]
Synthesis from Stearic Acid and Diethanolamine
This industrial method involves the direct amidation of stearic acid with diethanolamine. This process is often favored for large-scale production due to the lower cost of stearic acid compared to stearyl bromide.
Materials:
-
Stearic acid
-
Diethanolamine
-
Basic catalyst (e.g., sodium methylate or an alkali metal hydroxide)
-
n-butyl alcohol (for washing)
-
Water
Procedure:
-
Charge a reaction vessel with stearic acid. Heat the stearic acid under a vacuum to remove any trace amounts of water.[1]
-
Add diethanolamine and a basic catalyst to the reactor. The weight ratio of stearic acid to diethanolamine is typically in the range of 2.21-2.65:1.[7]
-
Carry out the ammonolysis reaction under normal pressure at a temperature of 90-100 °C for 2-3 hours.[7]
-
After the reaction is complete, wash the reaction mixture with n-butyl alcohol and water to remove unreacted reagents and byproducts.[1]
-
Separate the organic layer and remove the n-butyl alcohol and any remaining water by vacuum distillation to obtain the final product.[1]
References
- 1. CN102212017A - High-content synthesis method of diethanolamide stearate - Google Patents [patents.google.com]
- 2. CAS 10213-78-2: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | C22H47NO2 | CID 61494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 10213-78-2 [chemicalbook.com]
- 7. US2451942A - Preparation of n-alkyl diethanolamines - Google Patents [patents.google.com]
An In-depth Technical Guide on the Theoretical Properties of 2,2'-(Octadecylimino)bisethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of 2,2'-(Octadecylimino)bisethanol, also known as stearyldiethanolamine. This amphiphilic molecule, possessing a long hydrophobic octadecyl chain and a hydrophilic diethanolamine headgroup, exhibits a range of properties that make it a compound of interest for various applications, including as a non-ionic antistatic agent, an emulsifier, and a potential antimicrobial agent. This document details its physicochemical characteristics, synthesis and characterization methodologies, and explores its biological activities with a focus on its proposed mechanism of action. Experimental protocols for its synthesis and biological evaluation are provided, alongside visualizations of key processes to facilitate understanding and further research.
Physicochemical Properties
2,2'-(Octadecylimino)bisethanol is a waxy solid at room temperature, characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₇NO₂ | [1][2] |
| Molar Mass | 357.62 g/mol | [3][4] |
| Appearance | White to light yellow waxy solid with a slight amine flavor. | [1] |
| Density | 0.907 ± 0.06 g/cm³ (20 °C) | [1] |
| Refractive Index | 1.4560 (589 nm, 50 °C) | [1] |
| Melting Point | 46-49 °C | [2] |
| Boiling Point | 260-285 °C at 5 Torr | [2] |
| Solubility | Slightly soluble in organic solvents such as ethanol, isopropanol, and benzene. Insoluble in water. | [1][5] |
| LogP | 5.53 | [2] |
Synthesis and Characterization
The synthesis of 2,2'-(Octadecylimino)bisethanol can be achieved through the reaction of octadecylamine with ethylene oxide or by the alkylation of diethanolamine with an octadecyl halide. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis of 2,2'-(Octadecylimino)bisethanol
This protocol describes the synthesis via the reaction of octadecylamine and ethylene oxide.
Materials:
-
Octadecylamine
-
Ethylene oxide
-
Solvent (e.g., toluene)
-
Catalyst (e.g., sodium methoxide)
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser
Procedure:
-
Charge the reaction vessel with octadecylamine and the solvent.
-
Purge the system with nitrogen gas.
-
Heat the mixture to the desired reaction temperature (typically 120-160 °C) under a nitrogen atmosphere.
-
Add the catalyst to the reaction mixture.
-
Slowly introduce ethylene oxide gas into the reaction mixture while maintaining the temperature. The reaction is exothermic and the addition rate should be controlled to manage the temperature.
-
After the addition of ethylene oxide is complete, continue the reaction for a specified period (e.g., 1-2 hours) to ensure complete conversion.
-
Cool the reaction mixture and neutralize the catalyst with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., acetone) to yield pure 2,2'-(Octadecylimino)bisethanol.
Characterization
The synthesized compound can be characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, such as the hydroxyl (-OH) and amine (C-N) groups.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight and purity of the compound.[6]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[6]
Biological Activity and Mechanism of Action
2,2'-(Octadecylimino)bisethanol has been reported to exhibit antimicrobial properties, particularly against bacteria.[7] Its amphiphilic nature is key to its biological activity.
Antimicrobial Activity
The long hydrophobic octadecyl tail can interact with and insert into the lipid bilayer of bacterial cell membranes, while the hydrophilic diethanolamine headgroup remains at the membrane-water interface. This insertion disrupts the integrity of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death. This mechanism is common for many cationic and amphiphilic antimicrobial agents.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the interaction of 2,2'-(Octadecylimino)bisethanol with specific cellular signaling pathways. Its primary mode of action is believed to be the physical disruption of the cell membrane, which is a direct lytic effect rather than a signaling-mediated one. Future research may explore potential downstream effects of membrane stress or the interaction of the molecule with membrane-bound signaling proteins.
Experimental Protocols for Biological Evaluation
To assess the biological activity of 2,2'-(Octadecylimino)bisethanol, standard assays for antimicrobial susceptibility and cytotoxicity can be employed.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11][12]
Materials:
-
2,2'-(Octadecylimino)bisethanol
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Prepare a stock solution of 2,2'-(Octadecylimino)bisethanol in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a positive control well with bacteria and no compound, and a negative control well with medium only.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible bacterial growth (no turbidity). The optical density can also be measured to quantify growth inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound on mammalian cells.[6][13]
Materials:
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
2,2'-(Octadecylimino)bisethanol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Multi-well plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 2,2'-(Octadecylimino)bisethanol in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution at a specific wavelength (usually around 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 2,2'-(Octadecylimino)bisethanol.
Proposed Mechanism of Antimicrobial Action
Caption: Proposed mechanism of membrane disruption by 2,2'-(Octadecylimino)bisethanol.
Conclusion
2,2'-(Octadecylimino)bisethanol is a molecule with well-defined physicochemical properties and established synthetic routes. Its amphiphilic nature underpins its utility in various industrial applications and is the basis for its observed antimicrobial activity. The primary mechanism of this biological action is proposed to be the physical disruption of bacterial cell membranes. While this provides a strong foundation for its potential use as an antimicrobial agent, further research is warranted to elucidate any specific interactions with cellular signaling pathways and to establish a comprehensive safety and efficacy profile for drug development purposes. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists in this endeavor.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound | C22H47NO2 | CID 61494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PROPOXYALATED TALLOW ALKYL DIAMINES (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethanol, 2,2'-(octylimino)bis- | 15520-05-5 | Benchchem [benchchem.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Dissolution of Stearyldiethanolamine in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyldiethanolamine is a tertiary amine with a long alkyl chain, rendering it amphiphilic. It is characterized as a white to almost white waxy solid or powder.[1] Its unique properties make it a compound of interest in various research and development applications, including in the formulation of drug delivery systems.[2] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and ethanol. Adherence to these protocols will help ensure the integrity of the compound and the reliability of downstream applications.
Physicochemical Properties and Solubility Data
A summary of the relevant physicochemical properties and solubility data for this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding the behavior of the compound in different solvent systems.
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₇NO₂ | [3] |
| Molecular Weight | 357.61 g/mol | [4] |
| Appearance | White to almost white waxy solid or powder | [1] |
| Melting Point | Approximately 51°C | [1][5] |
| Solubility in DMSO | 41.67 mg/mL (116.52 mM) | [2][4] |
| Solubility in Ethanol | 100 mg/mL (279.63 mM) | [2][4] |
Safety Precautions
Before handling this compound and the solvents, it is essential to review the Safety Data Sheet (SDS). The following are general safety precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7] this compound may cause skin and eye irritation.[7]
Experimental Protocols
The following are detailed protocols for dissolving this compound in DMSO and ethanol. Due to the waxy nature of the compound, mechanical agitation and/or gentle heating may be necessary to achieve complete dissolution.[2][4]
Protocol for Dissolving this compound in DMSO
This protocol outlines the steps for preparing a stock solution of this compound in DMSO. It is recommended to use a freshly opened bottle of DMSO as it is hygroscopic, and water absorption can affect solubility.[2]
Materials and Equipment:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Appropriate glass vial with a screw cap
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Pipettes
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Bring the this compound and DMSO to room temperature if stored refrigerated.
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance and transfer it to the glass vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired concentration (not exceeding 41.67 mg/mL).
-
Dissolution:
-
Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the vial in a water bath or on a heating block set to 37°C for 5-10 minutes.[4] Caution: Do not exceed the recommended temperature.
-
After heating, vortex the solution again for 1-2 minutes.
-
For difficult-to-dissolve batches, sonication in an ultrasonic bath for 5-10 minutes can be beneficial.[2]
-
-
Final Check: Once the solid is completely dissolved, the solution should be clear and free of any visible particulates.
Protocol for Dissolving this compound in Ethanol
This protocol describes the preparation of a this compound stock solution in ethanol. The higher solubility in ethanol allows for the preparation of more concentrated stock solutions.
Materials and Equipment:
-
This compound (solid)
-
Absolute Ethanol (≥99.5%)
-
Analytical balance
-
Spatula
-
Appropriate glass vial with a screw cap
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Pipettes
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Allow the this compound and ethanol to equilibrate to room temperature.
-
Weighing: Carefully weigh the desired mass of this compound on an analytical balance and add it to the glass vial.
-
Solvent Addition: Add the calculated volume of absolute ethanol to the vial to reach the target concentration (up to 100 mg/mL).
-
Dissolution:
-
Securely cap the vial and vortex the mixture for 1-2 minutes.
-
Check for complete dissolution.
-
If undissolved solid is present, warm the vial in a 37°C water bath or on a heating block for 5-10 minutes.[4]
-
Vortex the warm solution for another 1-2 minutes.
-
Ultrasonication for 5-10 minutes can also be used to facilitate dissolution.[2]
-
-
Final Check: The final solution should be a clear, homogeneous liquid.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the dissolution of this compound.
Caption: Workflow for dissolving this compound.
Storage and Stability
Proper storage of this compound stock solutions is crucial to maintain their stability and prevent degradation or precipitation.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 1 month | Ensure vials are tightly sealed to prevent solvent evaporation and water absorption. |
| -80°C | Up to 6 months | For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. |
It is advisable to visually inspect the solutions for any signs of precipitation before each use, especially after removal from cold storage. If precipitation has occurred, the solution can be gently warmed and vortexed as described in the protocols to redissolve the compound.
References
Application Notes and Protocols for Stearyldiethanolamine in Oil-in-Water Nanoemulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oil-in-water (O/W) nanoemulsions are advanced drug delivery systems that have garnered significant attention for their potential to enhance the solubility, bioavailability, and targeted delivery of poorly water-soluble therapeutic agents. These kinetically stable, submicron-sized emulsions (typically 20-200 nm) offer a large interfacial area for drug absorption and can be formulated for various administration routes. The selection of surfactants and co-surfactants is critical to the formation and stability of nanoemulsions.
This document provides a detailed overview and generalized protocols for the formulation of O/W nanoemulsions, with a focus on the potential application of stearyldiethanolamine. It is important to note that while this compound is utilized as an emulsifier and antistatic agent in cosmetic formulations, its application in pharmaceutical O/W nanoemulsions is not extensively documented in scientific literature. Therefore, the following protocols are presented as a general framework for research and development, requiring optimization for this specific component.
Physicochemical Properties of this compound
This compound is a fatty amine derivative with a long hydrophobic stearyl chain and two hydrophilic ethanol groups. This amphiphilic nature allows it to act as a surface-active agent.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 357.6 g/mol | --INVALID-LINK-- |
| Appearance | White to almost white waxy solid or powder | --INVALID-LINK-- |
| Solubility | Soluble in methanol, limited solubility in water | --INVALID-LINK-- |
| XLogP3-AA | 7.7 | --INVALID-LINK-- |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of O/W nanoemulsions. These should be adapted and optimized for specific formulations incorporating this compound.
Protocol 1: Formulation of Oil-in-Water Nanoemulsion using High-Pressure Homogenization
This protocol describes the preparation of an O/W nanoemulsion using a high-energy method, which is effective in reducing droplet size to the nanometer range.
Materials:
-
Oil Phase: A suitable oil (e.g., medium-chain triglycerides, soybean oil, oleic acid) in which the active pharmaceutical ingredient (API) is soluble.
-
Aqueous Phase: Purified water (e.g., deionized or distilled).
-
Surfactant: A high-HLB surfactant (e.g., Polysorbate 80, Cremophor EL).
-
Co-surfactant: this compound (to be investigated).
-
Active Pharmaceutical Ingredient (API): The drug to be encapsulated.
Equipment:
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Magnetic stirrer and hot plate
-
Analytical balance
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of the selected oil.
-
If applicable, dissolve the API in the oil phase. Gentle heating and stirring may be required to ensure complete dissolution.
-
Add the specified amount of this compound (as a co-surfactant) to the oil phase and mix until homogeneous.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the required amount of purified water.
-
Disperse the high-HLB surfactant in the aqueous phase with continuous stirring until a clear solution is formed.
-
-
Formation of the Coarse Emulsion:
-
Gently heat both the oil and aqueous phases to the same temperature (typically 40-60 °C) to facilitate mixing.
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear mixer at a specified speed (e.g., 5,000-10,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse emulsion.
-
-
Nanoemulsion Formation:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Set the homogenization pressure (e.g., 500-1500 bar) and the number of cycles (e.g., 3-5 cycles). These parameters are critical and require optimization.
-
Cool the resulting nanoemulsion to room temperature.
-
-
Characterization:
-
Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
-
Visually inspect for any signs of phase separation, creaming, or cracking.
-
Conduct stability studies at different temperatures and time points.
-
Protocol 2: Characterization of Nanoemulsions
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the uniformity of the size distribution (PDI).
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Perform the measurement at a constant temperature (e.g., 25 °C).
-
Record the Z-average particle size and the PDI. A PDI value below 0.3 is generally considered acceptable for pharmaceutical nanoemulsions.
-
2. Zeta Potential Measurement:
-
Principle: Laser Doppler Velocimetry is used to measure the surface charge of the nanoemulsion droplets, which is an indicator of their stability.
-
Procedure:
-
Dilute the nanoemulsion sample with purified water.
-
Inject the diluted sample into the specific zeta potential cell.
-
Place the cell in the instrument and perform the measurement.
-
A zeta potential value of ±30 mV or greater is generally indicative of good electrostatic stability.
-
3. Morphological Characterization:
-
Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the nanoemulsion droplets.
-
Procedure:
-
Place a drop of the diluted nanoemulsion on a carbon-coated copper grid.
-
Remove the excess sample with filter paper.
-
If necessary, negatively stain the sample (e.g., with phosphotungstic acid).
-
Allow the grid to air-dry completely.
-
Observe the sample under the TEM and capture images.
-
Representative Data
The following tables present representative data for typical O/W nanoemulsions from the literature, as specific data for this compound-based nanoemulsions is not available. These values can serve as a benchmark during the formulation development process.
Table 1: Representative Formulation Components of an O/W Nanoemulsion
| Component | Example | Concentration Range (% w/w) | Purpose |
| Oil Phase | Medium-Chain Triglycerides | 5 - 20 | Carrier for lipophilic drug |
| Surfactant | Polysorbate 80 (Tween 80) | 10 - 30 | Emulsifying agent |
| Co-surfactant | Transcutol HP / Ethanol | 5 - 20 | Co-emulsifier, enhances stability |
| Aqueous Phase | Purified Water | q.s. to 100 | Continuous phase |
Table 2: Representative Physicochemical Properties of O/W Nanoemulsions
| Parameter | Typical Value | Significance |
| Particle Size (nm) | 50 - 200 | Influences bioavailability and stability |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform size distribution |
| Zeta Potential (mV) | > ±30 | Predicts long-term stability against coalescence |
| Appearance | Translucent to bluish-white | Indicates small droplet size |
| pH | 5.0 - 7.0 | Important for stability and physiological compatibility |
Visualizations
Experimental Workflow
Experimental workflow for nanoemulsion preparation.
Hypothetical Drug Delivery Pathway
Hypothetical signaling pathway for nanoemulsion drug delivery.
Conclusion
The formulation of oil-in-water nanoemulsions is a promising strategy for the delivery of hydrophobic drugs. While this compound's established role is in cosmetics, its amphiphilic properties suggest it could be explored as a co-surfactant in pharmaceutical nanoemulsions. The provided protocols and representative data offer a foundational guide for researchers to design and optimize such formulations. Due to the lack of specific data, extensive experimental work is necessary to determine the optimal concentration and compatibility of this compound in combination with various oils and primary surfactants to achieve stable and effective nanoemulsion-based drug delivery systems.
References
Application Notes and Protocols: Stearyldiethanolamine as a Cationic Emulsifier in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyldiethanolamine is a cationic lipid that is increasingly being investigated for its role as an emulsifier in the development of novel drug delivery systems. Its positive charge at physiological pH allows for effective interaction with negatively charged cell membranes, making it a promising candidate for enhancing the cellular uptake of therapeutic agents. This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of this compound-based nanoemulsions and solid lipid nanoparticles (SLNs) for drug delivery applications. The protocols outlined herein are based on established methodologies for similar cationic lipid-based systems and serve as a comprehensive guide for researchers in this field.
Formulation Protocols
This compound-Based Cationic Nanoemulsion
Cationic nanoemulsions are oil-in-water dispersions with droplet sizes in the nanometer range, stabilized by an emulsifier. The positive charge imparted by this compound can enhance the stability and cellular interaction of the nanoemulsion.
Experimental Protocol:
-
Preparation of the Oil Phase:
-
Dissolve the lipophilic drug in a suitable oil (e.g., medium-chain triglycerides, soybean oil) at a predetermined concentration.
-
Add this compound to the oil-drug mixture and stir until a homogenous solution is formed.
-
Gently heat the mixture to a temperature approximately 10-15°C above the melting point of the lipid components to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution, typically purified water or a buffer (e.g., phosphate-buffered saline, pH 7.4).
-
A co-surfactant (e.g., Poloxamer 188, Tween 80) can be added to the aqueous phase to improve the stability of the nanoemulsion.
-
Heat the aqueous phase to the same temperature as the oil phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot oil phase dropwise under continuous high-shear homogenization (e.g., using a rotor-stator homogenizer) at a speed of 5,000-10,000 rpm for 10-15 minutes. This will form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization (HPH) for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar. This will reduce the droplet size to the nanometer range.[1]
-
-
Cooling and Storage:
-
Allow the resulting nanoemulsion to cool down to room temperature.
-
Store the nanoemulsion at 4°C for further characterization and use.
-
Table 1: Example Formulation of a this compound-Based Cationic Nanoemulsion
| Component | Concentration (% w/w) | Purpose |
| Lipophilic Drug | 0.1 - 5.0 | Active Pharmaceutical Ingredient (API) |
| Medium-Chain Triglycerides | 10.0 - 20.0 | Oil Phase |
| This compound | 1.0 - 5.0 | Cationic Emulsifier |
| Poloxamer 188 | 0.5 - 2.0 | Co-surfactant/Stabilizer |
| Purified Water | q.s. to 100 | Aqueous Phase |
This compound-Based Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers with a solid lipid core, offering advantages such as controlled drug release and improved stability. This compound can be incorporated to create cationic SLNs with enhanced cellular targeting capabilities.
Experimental Protocol:
-
Preparation of the Lipid Phase:
-
Melt a solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature 5-10°C above its melting point.
-
Dissolve the lipophilic drug in the molten lipid.
-
Add this compound to the molten lipid-drug mixture and stir until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) in purified water or a suitable buffer.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification and Nanoparticle Formation:
-
Disperse the hot lipid phase in the hot aqueous phase under high-speed homogenization (10,000-20,000 rpm) for 5-10 minutes to form a hot oil-in-water emulsion.[2]
-
The hot nanoemulsion is then dispersed into cold water (2-5°C) under continuous stirring. The volume of cold water should be at least ten times that of the nanoemulsion.
-
The rapid cooling of the nanoemulsion causes the lipid to solidify, forming the SLNs.
-
-
Purification and Storage:
-
The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
Store the purified SLN dispersion at 4°C.
-
Table 2: Example Formulation of this compound-Based Solid Lipid Nanoparticles
| Component | Concentration (% w/w) | Purpose |
| Lipophilic Drug | 0.5 - 5.0 | Active Pharmaceutical Ingredient (API) |
| Glyceryl Monostearate | 5.0 - 15.0 | Solid Lipid Matrix |
| This compound | 1.0 - 5.0 | Cationic Emulsifier |
| Tween 80 | 1.0 - 3.0 | Surfactant/Stabilizer |
| Purified Water | q.s. to 100 | Aqueous Phase |
Characterization Protocols
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated drug delivery systems.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical for predicting the in vivo behavior and stability of the nanoparticles.
Experimental Protocol:
-
Sample Preparation: Dilute the nanoemulsion or SLN dispersion with purified water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects.
-
Measurement:
-
Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to measure the hydrodynamic diameter (particle size) and PDI.[3][4]
-
The same instrument can be used to measure the zeta potential using Laser Doppler Velocimetry. The zeta potential provides an indication of the surface charge of the nanoparticles and their colloidal stability.[3]
-
-
Data Analysis: Perform measurements in triplicate and report the results as mean ± standard deviation.
Table 3: Typical Physicochemical Properties of this compound-Based Nanocarriers
| Parameter | Nanoemulsion | Solid Lipid Nanoparticles |
| Particle Size (nm) | 100 - 200 | 150 - 300 |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 |
| Zeta Potential (mV) | +20 to +40 | +25 to +50 |
Note: These values are representative and can vary depending on the specific formulation and process parameters.
Drug Loading and Encapsulation Efficiency
These parameters determine the amount of drug successfully incorporated into the nanocarriers.
Experimental Protocol:
-
Separation of Free Drug:
-
Separate the unencapsulated (free) drug from the nanoparticle dispersion. This can be achieved by ultracentrifugation, where the nanoparticles are pelleted, and the supernatant contains the free drug.
-
-
Quantification of Free Drug:
-
Analyze the amount of free drug in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Quantification of Total Drug:
-
Disrupt the nanoparticles using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug.
-
Quantify the total amount of drug in the disrupted sample using the same analytical method.
-
-
Calculation:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
In Vitro Evaluation Protocols
In Vitro Drug Release Study
This study evaluates the rate and extent of drug release from the nanocarriers over time.
Experimental Protocol:
-
Method Setup: The dialysis bag method is commonly used.[5][6]
-
Place a known amount of the drug-loaded nanoemulsion or SLN dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
-
Sampling:
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
-
Data Presentation:
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Cytotoxicity Assay
It is essential to evaluate the potential toxicity of the formulation on relevant cell lines.
Experimental Protocol (MTT Assay):
-
Cell Culture: Seed a suitable cell line (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the drug-loaded nanoparticles, empty nanoparticles (placebo), and the free drug in cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions. Include a negative control (cells with medium only).
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
-
Measurement:
-
Measure the absorbance of the formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the cell viability (%) relative to the negative control.
-
Plot cell viability versus concentration to determine the IC50 (half-maximal inhibitory concentration) value.
-
Visualization of Experimental Workflows and Mechanisms
Diagrams
References
- 1. japsonline.com [japsonline.com]
- 2. jddtonline.info [jddtonline.info]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols for the Quantification of Stearyldiethanolamine in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Stearyldiethanolamine in solution. The protocols cover various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Non-Aqueous Titration. Each method is presented with a detailed experimental protocol and expected performance characteristics to guide researchers in selecting the most appropriate technique for their specific application.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note:
This method is suitable for the selective and sensitive quantification of this compound. Due to the polar nature of the molecule, derivatization is recommended to improve chromatographic peak shape and thermal stability. Silylation is a common derivatization technique for compounds with active hydrogens. The following protocol outlines a method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent. The analysis is performed using a standard non-polar capillary column and detection by mass spectrometry in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Experimental Protocol:
a. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For each standard and sample, transfer 100 µL into a clean, dry autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of BSTFA and 50 µL of acetonitrile to each vial.
-
Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vials to cool to room temperature before placing them in the GC autosampler.
b. GC-MS Instrumental Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial 150°C, hold for 1 min, ramp at 15°C/min to 320°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 7000D MS/MS (or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion | m/z 326 (Proposed, based on NIST data for underivatized this compound; to be confirmed for the silylated derivative)[1] |
| Qualifier Ions | m/z 118, 327 (Proposed, based on NIST data for underivatized this compound; to be confirmed for the silylated derivative)[1] |
Quantitative Data (Expected Performance):
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL (R² > 0.995) |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Application Note:
This compound lacks a strong UV chromophore, making conventional HPLC-UV detection challenging. HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a suitable alternative for the analysis of such non-volatile, semi-volatile, and non-chromophoric compounds.[2] This method allows for the direct analysis of this compound without the need for derivatization. A reversed-phase C18 column is used for separation.
Experimental Protocol:
a. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a mixture of methanol and acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
b. HPLC-ELSD Instrumental Parameters:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II (or equivalent) |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| ELSD Detector | SEDERE SEDEX 90LT (or equivalent) |
| Nebulizer Temperature | 50°C |
| Evaporator Temperature | 70°C |
| Gas Flow Rate (Nitrogen) | 1.5 L/min |
Quantitative Data (Expected Performance):
| Parameter | Expected Value |
| Linearity Range | 5 - 200 µg/mL (Log-Log transformation, R² > 0.99) |
| Limit of Detection (LOD) | ~2 µg/mL[3] |
| Limit of Quantification (LOQ) | ~5 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Non-Aqueous Titration
Application Note:
Non-aqueous titration is a classical and cost-effective method for determining the total basic content of a sample, making it suitable for quantifying this compound, which is a weak base.[4][5][6][7] This method is particularly useful for purity assessments and for analyzing samples where this compound is the primary basic component. The titration is performed in a non-aqueous solvent, typically glacial acetic acid, using a strong acid titrant such as perchloric acid.[4] The endpoint can be determined potentiometrically or with a visual indicator.
Experimental Protocol:
a. Reagent Preparation:
-
0.1 N Perchloric Acid in Glacial Acetic Acid: Cautiously add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid, followed by the addition of 30 mL of acetic anhydride. Dilute to 1 L with glacial acetic acid and allow the solution to stand for 24 hours before use.
-
Indicator Solution: Prepare a 0.1% (w/v) solution of crystal violet in glacial acetic acid.
b. Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 120°C for 2 hours.
-
Dissolve the KHP in 50 mL of glacial acetic acid, warming gently if necessary.
-
Cool the solution and add 2-3 drops of crystal violet indicator.
-
Titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet to blue-green.
-
Calculate the normality of the perchloric acid solution.
c. Titration of this compound:
-
Accurately weigh a sample containing a known amount of this compound and dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 N perchloric acid solution to the same blue-green endpoint as in the standardization.
-
Record the volume of titrant used.
-
Calculate the amount of this compound in the sample.
Quantitative Data (Expected Performance):
| Parameter | Expected Value |
| Applicable Concentration Range | > 0.1% (w/w) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: GC-MS analysis workflow for this compound.
Caption: HPLC-ELSD analysis workflow for this compound.
Caption: Principle of non-aqueous titration for this compound.
References
- 1. This compound | C22H47NO2 | CID 61494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sedere.com [sedere.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Non Aqueous titration: Definition, Principle and Application | PPTX [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Non aqueous titration | PPTX [slideshare.net]
Application Notes and Protocols for the Flotation of Malachite using Stearyldiethanolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyldiethanolamine (SDA) is a specialized amine-based surfactant that has demonstrated significant efficacy as a collector in the froth flotation of minerals. Notably, it is employed in the separation of malachite, a copper carbonate hydroxide mineral, from siliceous gangue minerals such as quartz. Unlike direct flotation where the valuable mineral is floated, SDA is utilized in a reverse flotation process. In this scheme, SDA selectively renders the gangue minerals hydrophobic, allowing them to be floated off, while the valuable malachite remains in the tailings, thereby achieving a high degree of separation and recovery. This document provides detailed application notes and experimental protocols for the use of this compound in the mineral flotation of malachite.
Principle of Operation
The selective separation of malachite from quartz using this compound is achieved through reverse flotation. SDA acts as a highly selective collector for quartz, significantly increasing its surface hydrophobicity.[1] This selectivity is attributed to a combination of strong electrostatic attraction and hydrogen bonding. The quartz surface, which is negatively charged at the optimal flotation pH, readily attracts the positively charged SDA molecules.[1] Furthermore, the hydroxyl groups of SDA form hydrogen bonds with the silanol (Si-OH) groups on the quartz surface, strengthening the adsorption.[1] Conversely, the interaction between SDA and the malachite surface is comparatively weak. This differential adsorption leaves the malachite surface hydrophilic, preventing it from attaching to air bubbles, while the now hydrophobic quartz is floated and removed with the froth.
Application Data
The following table summarizes the key quantitative data for the reverse flotation of malachite from quartz using this compound as a collector.
| Parameter | Value | Reference |
| Collector | This compound (SDA) | [1] |
| Flotation Type | Reverse Flotation | [1] |
| Optimal pH | 6.50 | [1] |
| SDA Concentration | 8 mg/L | [1] |
| Malachite Recovery | 92.71% | [1] |
| Quartz Removal | 91.91% | [1] |
| Separation Efficiency (SE) | 84.63% | [1] |
| Concentrate Cu Grade | 52.52% | [1] |
Experimental Protocols
Materials and Reagents
-
Malachite Ore: Crushed and ground to the desired particle size for liberation.
-
This compound (SDA): Collector reagent.
-
Frother: (e.g., Methyl Isobutyl Carbinol - MIBC) to aid in bubble formation.
-
pH Modifiers: (e.g., HCl and NaOH) to adjust the pH of the pulp.
-
Flotation Cell: Laboratory-scale flotation machine.
-
Distilled Water: For pulp preparation.
Flotation Procedure
-
Pulp Preparation:
-
Prepare a mineral pulp of the desired solid concentration (e.g., 5-10% w/v) in the flotation cell using distilled water.
-
Commence agitation to ensure the suspension of all solid particles.
-
-
pH Adjustment:
-
Measure the initial pH of the pulp.
-
Adjust the pH to the optimal level of 6.50 using dilute solutions of HCl or NaOH.[1]
-
Allow the pulp to condition for a few minutes to stabilize the pH.
-
-
Collector Conditioning:
-
Add the this compound (SDA) collector to the pulp at a concentration of 8 mg/L.[1]
-
Condition the pulp with the collector for a predetermined time (e.g., 5-10 minutes) to allow for the adsorption of the collector onto the mineral surfaces.
-
-
Frother Addition and Conditioning:
-
Add a suitable frother (e.g., MIBC) at a concentration sufficient to produce a stable froth (e.g., 20-30 mg/L).
-
Condition the pulp for a shorter period (e.g., 2 minutes) after frother addition.
-
-
Flotation:
-
Introduce air into the flotation cell to generate bubbles.
-
Collect the froth, which will be enriched with the hydrophobic quartz, continuously until the froth becomes barren.
-
The remaining pulp (tailings) will contain the concentrated malachite.
-
-
Product Analysis:
-
Filter, dry, and weigh both the froth product (quartz) and the tailings (malachite).
-
Analyze the copper content in both products to calculate the recovery and grade of malachite.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the reverse flotation of malachite.
Adsorption Mechanism of this compound
Caption: Adsorption mechanism of SDA on quartz and malachite surfaces.
References
Application Notes and Protocols for Stearyldiethanolamine in Emulsification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the effective use of Stearyldiethanolamine as an emulsifying agent in pharmaceutical and cosmetic formulations. The following sections outline the principles of emulsification with this compound, methods for determining its optimal concentration, and protocols for preparing and evaluating stable emulsions.
Introduction to this compound as an Emulsifier
This compound is a tertiary amine that functions as a nonionic emulsifier and antistatic agent. Its amphiphilic nature, possessing a lipophilic stearyl group and a hydrophilic diethanolamine head, allows it to reduce the interfacial tension between oil and water phases, thereby facilitating the formation of stable emulsions. The effectiveness of this compound as an emulsifier is dependent on its concentration, the desired type of emulsion (oil-in-water or water-in-oil), and the specific components of the formulation.
Key Parameters for Emulsification with this compound
Hydrophile-Lipophile Balance (HLB)
Griffin's Method for HLB Calculation: HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the molecular mass of the whole molecule.
Effective Concentration Range
The concentration of this compound required for effective emulsification typically ranges from 1% to 10% (w/w) of the total formulation, depending on the nature of the oil and water phases, the desired viscosity, and the presence of other stabilizing agents.[4] For many cosmetic creams and lotions, a concentration of 2% to 5% is often a suitable starting point for optimization.[5][6] In pharmaceutical preparations, the concentration should be minimized to the lowest effective level while ensuring the stability of the final product.
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Cream
This protocol outlines the preparation of a stable O/W cream using this compound as the primary emulsifier.
Materials:
-
This compound
-
Oil Phase (e.g., Mineral Oil, Cetyl Alcohol)
-
Aqueous Phase (Deionized Water)
-
Preservative (e.g., Phenoxyethanol)
-
Heating and stirring equipment (e.g., water bath, overhead stirrer, homogenizer)
Procedure:
-
Preparation of the Oil Phase:
-
Preparation of the Aqueous Phase:
-
Heat the deionized water to 70-75°C in a separate vessel.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase with continuous high-shear mixing using a homogenizer.[5]
-
Continue homogenization for 5-10 minutes to ensure the formation of fine, uniform droplets.
-
-
Cooling and Final Additions:
-
Begin cooling the emulsion while maintaining gentle stirring.
-
When the temperature reaches below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrances.
-
Continue stirring until the cream has cooled to room temperature and has a uniform consistency.
-
Table 1: Example Formulation of an O/W Cream with this compound
| Ingredient | Function | Concentration (% w/w) |
| This compound | Emulsifier | 3.0 |
| Mineral Oil | Oil Phase | 15.0 |
| Cetyl Alcohol | Co-emulsifier/Thickener | 2.0 |
| Deionized Water | Aqueous Phase | 79.5 |
| Phenoxyethanol | Preservative | 0.5 |
Caption: Workflow for preparing an oil-in-water cream.
Protocol for Evaluation of Emulsion Stability
Assessing the stability of the prepared emulsion is crucial for formulation development.
Methods:
-
Macroscopic Evaluation:
-
Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence over a set period at different storage conditions (e.g., room temperature, 4°C, 40°C).
-
-
Microscopic Evaluation:
-
Use a microscope to observe the droplet size and distribution of the dispersed phase. An increase in droplet size over time indicates instability.
-
-
Particle Size Analysis:
-
Employ techniques like laser diffraction or dynamic light scattering to quantitatively measure the particle size distribution of the emulsion droplets. A stable emulsion will exhibit a consistent particle size over time.
-
-
Viscosity Measurement:
-
Monitor the viscosity of the emulsion using a viscometer. A significant change in viscosity can indicate structural changes and instability.
-
-
Centrifugation Test:
-
Accelerate the separation process by centrifuging the emulsion. The volume of the separated layer can be used as an indicator of instability.
-
Table 2: Parameters for Emulsion Stability Assessment
| Parameter | Method | Indication of Instability |
| Appearance | Visual Inspection | Phase separation, creaming, oiling out |
| Droplet Size | Microscopy, Laser Diffraction | Increase in mean droplet size, broadening of size distribution |
| Viscosity | Viscometer/Rheometer | Significant increase or decrease in viscosity |
| Phase Separation | Centrifugation | Formation of a distinct separated layer |
Caption: Decision-making workflow for emulsion stability.
Data Presentation
Quantitative data from stability studies should be summarized in tables for clear comparison of different formulations.
Table 3: Example of Stability Data for O/W Cream Formulations with Varying this compound Concentration
| This compound Conc. (% w/w) | Initial Mean Droplet Size (µm) | Mean Droplet Size after 30 days at 25°C (µm) | Viscosity (cP) - Day 1 | Viscosity (cP) - Day 30 | Phase Separation (after centrifugation) |
| 1.0 | 5.2 | 8.9 | 1500 | 1100 | Yes |
| 3.0 | 2.8 | 3.1 | 3500 | 3450 | No |
| 5.0 | 2.5 | 2.6 | 5200 | 5100 | No |
Conclusion
This compound can be an effective emulsifier for creating stable oil-in-water emulsions in a variety of cosmetic and pharmaceutical applications. The optimal concentration for effective emulsification is typically between 1% and 5%, and should be determined through systematic formulation and stability studies. By following the provided protocols and evaluation methods, researchers and formulators can develop robust and stable products utilizing this compound.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 4. researchgate.net [researchgate.net]
- 5. makingskincare.com [makingskincare.com]
- 6. Oil in Water Emulsions (O/W) I A&T Formulation Knowledge base [atformulation.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Development of cream bases suitable for personalized cosmetic products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Stearyldiethanolamine Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyldiethanolamine is a lipophilic tertiary amine with a long C18 alkyl chain. Its amphiphilic nature suggests it may interact with cellular membranes, making it a compound of interest for various research applications, including studies on drug delivery, membrane disruption, and antibacterial activity.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 357.61 g/mol | [2] |
| Appearance | White to almost white powder or crystal | |
| Solubility | DMSO: 41.67 mg/mL (116.52 mM) Ethanol: 100 mg/mL (279.63 mM) | |
| Recommended Solvent | DMSO or Ethanol | |
| Recommended Stock Concentration | 10 mM - 50 mM | |
| Storage of Powder | Room temperature, sealed in a dry place | |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Ethanol (200 proof), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Sterile pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
0.22 µm syringe filter (PTFE or nylon for DMSO, PTFE for ethanol)
-
Sterile syringe
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different concentrations or volumes.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) = 357.61 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 357.61 g/mol x 1000 mg/g = 3.58 mg
-
-
Weighing the Compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out 3.58 mg of this compound powder into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the powder.
-
Cap the tube tightly and vortex thoroughly for at least 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If precipitation occurs, gentle warming in a 37°C water bath and/or sonication may aid in dissolution.
-
-
Sterilization (Optional but Recommended):
-
While 100% DMSO is generally considered inhospitable to microbial growth, filter sterilization can provide an additional level of security.
-
Using a sterile syringe, draw up the this compound-DMSO solution.
-
Attach a 0.22 µm PTFE or nylon syringe filter to the syringe.
-
Carefully filter the solution into a new sterile cryovial. Be aware that some of the compound may be lost due to binding to the filter membrane.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions
It is crucial to dilute the stock solution into your cell culture medium to achieve the desired final concentration for your experiment. To minimize solvent toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution.
-
For 1 mL of final working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix well by gentle pipetting or inverting the tube.
-
The final DMSO concentration will be 0.1%. A vehicle control (medium with 0.1% DMSO) should always be included in your experiments.
Note on Cytotoxicity: As this compound is a cationic surfactant, it is expected to exhibit some level of cytotoxicity, particularly at higher concentrations, due to its potential to disrupt cell membranes.[3] The optimal, non-toxic working concentration will be cell-line dependent. It is strongly recommended to perform a dose-response experiment (e.g., using an MTT or similar cell viability assay) to determine the IC50 value and a suitable concentration range for your specific cell line and experimental conditions.
Visualizations
References
Application Notes and Protocols: Stearyldiethanolamine in the Formulation of Nanostructured Lipid Carriers (NLCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of stearyldiethanolamine as a cationic lipid and emulsifier in the formulation of Nanostructured Lipid Carriers (NLCs). This document offers detailed experimental protocols and expected characterization data based on established principles of NLC formulation.
Introduction to this compound in NLCs
Nanostructured Lipid Carriers (NLCs) are advanced drug delivery systems composed of a blend of solid and liquid lipids, offering advantages such as improved drug loading capacity and stability compared to earlier lipid nanoparticle generations.[1] The inclusion of a cationic lipid in the NLC formulation can impart a positive surface charge, which is beneficial for various applications, including the delivery of nucleic acids and enhancing interaction with negatively charged biological membranes.
This compound is a tertiary amine with surfactant and emulsifying properties, making it a suitable candidate for use as a cationic lipid in NLC formulations.[2][3] Its stearyl chain provides the necessary lipophilicity to anchor within the lipid matrix, while the diethanolamine head group can be protonated to create a positive surface charge. This dual functionality allows it to act as both a stabilizer for the lipid nanoparticles and a cationic agent. While specific literature detailing the use of this compound in NLCs is emerging, its properties strongly suggest its utility in creating stable and effective cationic NLCs for drug delivery. A patent has described NLC formulations containing an unspecified cationic lipid, a role that this compound is well-suited to fill.[4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in NLC formulations.
| Property | Value | Reference |
| Chemical Name | 2,2'-(Octadecylimino)bisethanol | [5] |
| CAS Number | 10213-78-2 | [5] |
| Molecular Formula | C22H47NO2 | [5] |
| Molecular Weight | 357.6 g/mol | [5] |
| Appearance | White to almost white waxy solid or powder | [4] |
| Melting Point | ~51°C | [4] |
| Solubility | Soluble in methanol and other organic solvents, limited solubility in water | [4] |
| Predicted pKa | 14.41 ± 0.10 | [4] |
| Function in Cosmetics | Antistatic, Emulsifying | [5] |
Experimental Protocols
The following protocols are detailed methodologies for the preparation and characterization of this compound-based NLCs. These are based on established techniques for formulating cationic NLCs.[6][7]
Protocol 1: Preparation of Cationic NLCs using this compound by High-Pressure Homogenization
This protocol describes the preparation of cationic NLCs using the hot high-pressure homogenization (HPH) technique.[5]
Materials:
-
Solid Lipid: e.g., Glyceryl monostearate, Compritol® 888 ATO
-
Liquid Lipid: e.g., Oleic acid, Miglyol® 812
-
Cationic Lipid: this compound
-
Surfactant: e.g., Polysorbate 80 (Tween® 80), Poloxamer 188
-
Drug: Lipophilic drug of choice
-
Aqueous Phase: Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid, liquid lipid, and this compound. A typical starting ratio of solid lipid to liquid lipid is 70:30.
-
Add the lipids and this compound to a beaker.
-
If incorporating a lipophilic drug, dissolve it in the lipid mixture at this stage.
-
Heat the beaker in a water bath to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the surfactant and dissolve it in purified water.
-
Heat the aqueous phase in a separate beaker to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar.
-
The resulting hot nanoemulsion is then cooled down to room temperature to allow the lipid to recrystallize and form the NLCs.
-
-
Storage:
-
Store the resulting NLC dispersion at 4°C for further characterization.
-
Experimental Workflow for NLC Preparation
Caption: Workflow for Cationic NLC Preparation.
Protocol 2: Characterization of this compound-Based NLCs
This protocol outlines the key characterization techniques to assess the quality and performance of the formulated NLCs.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. The zeta potential, a measure of surface charge and stability, is determined by electrophoretic light scattering.
-
Procedure:
-
Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Zetasizer or similar instrument.
-
Record the Z-average particle size, PDI, and zeta potential.
-
Perform measurements in triplicate.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Principle: The amount of drug encapsulated within the NLCs is determined by separating the free, unencapsulated drug from the NLCs and quantifying the drug in either fraction.
-
Procedure:
-
Separate the free drug from the NLC dispersion using a suitable method such as ultrafiltration-centrifugation (e.g., using Amicon® Ultra centrifugal filter units).
-
Quantify the amount of free drug in the aqueous phase using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the EE and DL using the following equations:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipids] x 100
-
3. In Vitro Drug Release Study:
-
Principle: The release of the encapsulated drug from the NLCs is monitored over time using a dialysis bag method in a suitable release medium.
-
Procedure:
-
Place a known amount of the NLC dispersion into a dialysis bag with a suitable molecular weight cut-off.
-
Suspend the dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4), maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Expected Quantitative Data
The following table presents hypothetical but expected quantitative data for an NLC formulation prepared with this compound, based on typical values reported for other cationic NLCs.[7]
| Parameter | Expected Value |
| Particle Size (nm) | 100 - 300 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | +30 to +50 |
| Encapsulation Efficiency (%) | > 70 |
Logical Relationships in NLC Formulation and Characterization
The following diagram illustrates the logical flow from formulation parameters to the final characteristics and performance of the NLCs.
Caption: Formulation and Process Parameter Interdependencies.
Conclusion
This compound presents a promising excipient for the formulation of cationic nanostructured lipid carriers due to its inherent surfactant and cationic properties. The protocols and expected data provided in these application notes serve as a valuable resource for researchers and scientists in the field of drug delivery. The ability to create positively charged NLCs opens up new avenues for targeted drug delivery and the encapsulation of a wider range of therapeutic molecules. Further research and optimization of formulations containing this compound are warranted to fully explore its potential in advanced drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. EP2218447A1 - Compositions containing lipid micro- or nanoparticles for the enhancement of the dermal action of solid particles - Google Patents [patents.google.com]
- 3. The development of tertiary amine cationic lipids for safe and efficient siRNA delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. WO2018232257A1 - Nanostructured lipid carriers and stable emulsions and uses thereof - Google Patents [patents.google.com]
- 5. Development and Characterization of Cationic Nanostructured Lipid Carriers as Drug Delivery Systems for miRNA-27a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
Application Note: Analysis of Stearyldiethanolamine by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyldiethanolamine is a tertiary amine with a long alkyl chain, making it a compound of interest in various industrial and pharmaceutical applications, including as a surfactant, emulsifier, and intermediate in drug synthesis. Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method for the qualitative and quantitative analysis of this compound. This application note provides a detailed protocol for the separation, visualization, and quantification of this compound using TLC. The method is suitable for monitoring reaction progress, assessing purity, and performing quality control.
Principle of the Method
This protocol utilizes normal-phase Thin-Layer Chromatography (TLC) for the separation of this compound. In normal-phase TLC, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase.[1][2][3] this compound, a moderately polar compound due to its diethanolamine head group and a nonpolar stearyl tail, will partition between the stationary and mobile phases. The separation is based on the differential affinity of the analyte for the two phases. Less polar compounds will travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds will have a stronger interaction with the silica gel and exhibit lower Rf values.[4]
For visualization, since this compound lacks a chromophore, post-chromatographic derivatization with a suitable staining reagent is necessary to render the spots visible.[5] For quantitative analysis, densitometry can be employed after visualization to measure the intensity of the spots, which is proportional to the amount of analyte present.
Experimental Protocol
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
This compound Standard: Analytical grade.
-
Solvents: Chloroform, Methanol, Triethylamine, n-Hexane, Acetone (all analytical or HPLC grade).
-
Visualization Reagent (Ninhydrin Solution): Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[6]
-
Alternative Visualization Reagent (Iodine Chamber): A closed chamber containing a few crystals of iodine.
-
Sample Solvent: A mixture of chloroform and methanol (9:1, v/v).
-
Glassware: TLC developing tank, capillaries for spotting, beakers, graduated cylinders.
-
Equipment: Fume hood, heating plate or oven, TLC plate scanner (densitometer) for quantitative analysis.
Procedure
-
Preparation of the TLC Developing Tank:
-
Line the inside of the TLC tank with filter paper to ensure saturation of the atmosphere with the mobile phase vapor.
-
Pour the chosen mobile phase into the tank to a depth of approximately 0.5 to 1 cm.
-
Close the tank and allow it to equilibrate for at least 30 minutes before inserting the TLC plate.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in the sample solvent.
-
Prepare serial dilutions from the stock solution to create calibration standards (e.g., 0.1, 0.2, 0.5, 0.8, and 1.0 mg/mL).
-
Dissolve the sample containing this compound in the sample solvent to an estimated concentration within the calibration range.
-
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a starting line approximately 1.5 cm from the bottom of the TLC plate.
-
With a capillary tube, apply 1-2 µL of each standard solution and the sample solution as small, distinct spots on the starting line.
-
Ensure the spots are small and uniform in size. Allow the solvent to evaporate completely between applications if multiple applications are needed for a single spot.
-
-
Development of the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing tank.
-
Ensure that the level of the mobile phase is below the starting line where the samples are spotted.
-
Close the tank and allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the tank.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Drying the Plate:
-
Allow the plate to air-dry in a fume hood to completely evaporate the mobile phase.
-
Gentle heating on a hot plate (around 80°C) can be used to expedite drying.
-
-
Visualization:
-
Ninhydrin Staining:
-
Iodine Vapor Staining:
-
Place the dried plate in a closed chamber containing iodine crystals.
-
Brownish-yellow spots will appear as the iodine vapor adsorbs to the analyte spots. This method is generally non-destructive.
-
-
-
Data Analysis:
-
Qualitative Analysis: Calculate the Retention Factor (Rf) for the standard and sample spots using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the Rf value of the spot in the sample lane with that of the standard to identify this compound.
-
-
Quantitative Analysis (Densitometry):
-
Scan the stained plate using a TLC scanner at the wavelength of maximum absorbance of the colored spots.
-
Generate a calibration curve by plotting the peak area of the standard spots against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
-
Data Presentation
Table 1: Chromatographic Parameters for this compound Analysis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Chloroform:Methanol:Triethylamine (85:10:5, v/v/v) |
| Visualization Reagent | 0.3% Ninhydrin in butanol with 3% acetic acid |
| Expected Rf Value | Approximately 0.4 - 0.6 (This should be experimentally determined) |
| Detection | Visible light after heating |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Diagrams
Caption: Experimental workflow for TLC analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound using Thin-Layer Chromatography. The described method is straightforward, reliable, and can be readily implemented in a laboratory setting for various applications, including quality control and reaction monitoring. The use of ninhydrin staining allows for sensitive visualization, and subsequent densitometric analysis enables accurate quantification. Researchers are encouraged to optimize the mobile phase composition to achieve the best possible separation for their specific sample matrices.
References
- 1. aga-analytical.com.pl [aga-analytical.com.pl]
- 2. silicycle.com [silicycle.com]
- 3. analyticaltoxicology.com [analyticaltoxicology.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLC stains [reachdevices.com]
- 7. epfl.ch [epfl.ch]
Troubleshooting & Optimization
How to improve Stearyldiethanolamine solubility in aqueous solutions
Welcome to the technical support center for Stearyldiethanolamine (SDEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with SDEA in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical aqueous solubility of this compound (SDEA)?
This compound is characterized by very low solubility in water. Its reported aqueous solubility is approximately 600 μg/L at 20°C[1]. However, it demonstrates excellent solubility in organic solvents like methanol and ethanol (100 mg/mL) and is also soluble in DMSO (41.67 mg/mL)[1][2][3].
Q2: Why is this compound so poorly soluble in water?
This compound's molecular structure contains a long, 18-carbon hydrophobic alkyl (stearyl) chain and a polar diethanolamine head group[3]. The long, nonpolar hydrocarbon chain is the dominant feature, making the molecule overall hydrophobic and thus poorly soluble in polar solvents like water[4][5][6]. For the molecule to dissolve, energy is required to overcome the strong hydrogen bonds between water molecules, and the interaction between the hydrophobic chain and water is energetically unfavorable[4].
Q3: What is the quickest method to try and dissolve SDEA in the lab?
For basic laboratory-scale dissolution, gentle heating and sonication can be effective. Heating the solution to 37°C can help, followed by agitation in an ultrasonic bath for a period to aid dissolution[2]. This method is suitable for preparing stock solutions that might be further diluted in other solvents or systems[7].
Q4: Can pH adjustment be used to improve SDEA solubility?
Yes. As a tertiary amine, this compound is a weak base[5]. In an acidic environment, the lone pair of electrons on the nitrogen atom can accept a proton, forming a positively charged ammonium salt. This salt form is significantly more polar than the free base, leading to a substantial increase in aqueous solubility. Therefore, carefully lowering the pH of the aqueous solution with a suitable acid is a primary and effective strategy[8][][10].
Q5: What are co-solvents and how can they help?
Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds[11]. They work by reducing the polarity of the overall solvent system, making it more favorable for hydrophobic molecules like SDEA to dissolve[]. Commonly used co-solvents in pharmaceutical development include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs)[8][12].
Q6: Are there specific co-solvent formulations that work for SDEA?
Yes, specific formulations have been developed. For example, a clear solution of SDEA at a concentration of ≥ 2.33 mg/mL can be achieved using a system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[7]. Another formulation uses 10% DMSO and 90% Corn Oil for a similar concentration[7].
Q7: How do surfactants improve the solubility of SDEA?
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form structures called micelles in water[13][14]. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic stearyl chain of SDEA can be encapsulated within the hydrophobic core of the micelles, effectively dispersing it in the aqueous solution and increasing its apparent solubility[13][15][16]. Non-ionic surfactants like Polysorbates (e.g., Tween-80) are commonly used[7][13].
Data Presentation
Table 1: Solubility Profile of this compound (SDEA)
| Solvent | Solubility | Concentration (Molar) | Reference |
| Water | 600 µg/L (at 20°C) | ~1.68 µM | [1] |
| Ethanol | 100 mg/mL | ~279.63 mM | [2] |
| DMSO | 41.67 mg/mL | ~116.52 mM | [2] |
Table 2: Example Formulations for Enhanced Aqueous Solubility of SDEA
| Formulation Components | Achieved Concentration | Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.33 mg/mL (6.52 mM) | Clear Solution | [7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.33 mg/mL (6.52 mM) | Clear Solution | [7] |
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve SDEA in aqueous media.
Problem: The SDEA powder is not dissolving in my aqueous buffer.
First, it is important to recognize that SDEA has extremely low intrinsic water solubility[1]. Direct dissolution in a purely aqueous buffer is unlikely to yield significant concentrations.
Workflow for Troubleshooting SDEA Solubility
Caption: Troubleshooting workflow for selecting a suitable SDEA solubilization method.
Problem: My solution became cloudy or precipitated after initial dissolution upon pH adjustment.
This can happen if the pH of the solution shifts back towards neutral or basic upon dilution into a larger volume of unbuffered medium, causing the less soluble free base to crash out[10].
-
Solution 1: Ensure the final solution is adequately buffered to maintain the acidic pH required to keep SDEA protonated and in its soluble salt form.
-
Solution 2: Evaluate the buffer capacity of your system. A higher buffer capacity may be needed to resist pH changes[8].
Problem: The use of co-solvents is causing toxicity or interference in my biological assay.
Many organic solvents can have detrimental effects on cells or interfere with experimental assays.
-
Solution 1: Screen different, more biocompatible co-solvents. For example, PEG 400 and propylene glycol are often better tolerated than DMSO[12].
-
Solution 2: Minimize the final concentration of the co-solvent by preparing a highly concentrated stock solution of SDEA in the co-solvent and then diluting it as much as possible into your aqueous medium.
-
Solution 3: Consider an alternative solubilization strategy that does not require organic solvents, such as complexation with cyclodextrins[17][18].
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol describes the formation of a soluble SDEA salt by acidification.
-
Materials: this compound (SDEA), Deionized Water, 1 M Hydrochloric Acid (HCl), pH meter, magnetic stirrer and stir bar.
-
Procedure:
-
Weigh the desired amount of SDEA powder and add it to a beaker containing the required volume of deionized water.
-
Place the beaker on a magnetic stirrer and begin stirring to create a suspension.
-
Calibrate and place a pH probe into the suspension to monitor the pH.
-
Slowly add 1 M HCl dropwise to the suspension. The SDEA amine group will act as a base.
-
Observe the suspension. As the pH drops, the SDEA will begin to dissolve as it forms the more soluble hydrochloride salt.
-
Continue adding acid until all the SDEA has dissolved, resulting in a clear solution. Record the final pH.
-
Note: The target pH will likely be significantly acidic (e.g., pH 3-5). This method is suitable for formulations where a low pH is tolerable.
-
Protocol 2: Preparation of a Co-solvent/Surfactant Formulation
This protocol is based on a formulation known to be effective for SDEA[7].
-
Materials: this compound (SDEA), Dimethyl sulfoxide (DMSO), PEG300, Tween-80, Saline (0.9% NaCl), vortex mixer, sonicator.
-
Procedure:
-
Prepare a stock solution of SDEA in DMSO. For example, to achieve a final concentration of 2.33 mg/mL in the full formulation, you could prepare a 23.3 mg/mL stock in DMSO.
-
In a new sterile tube, add the required volumes of each component sequentially, vortexing after each addition. The order of addition can be critical. A common method is to add the co-solvents first, then the drug stock, then the surfactant, and finally the aqueous component.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80.
-
Add 100 µL of your SDEA-in-DMSO stock solution.
-
Vortex thoroughly.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
-
Vortex the final mixture vigorously for 1-2 minutes.
-
If any cloudiness persists, place the tube in an ultrasonic bath for 5-10 minutes[7].
-
Visually inspect the final solution to ensure it is clear before use. This formulation should be prepared fresh on the day of use[7].
-
Mechanism of Micellar Solubilization
Caption: Encapsulation of a hydrophobic SDEA molecule within a surfactant micelle.
References
- 1. This compound | 10213-78-2 [chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. nbinno.com [nbinno.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. wjbphs.com [wjbphs.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. jetir.org [jetir.org]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stearyldiethanolamine Concentration for Stable Emulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stearyldiethanolamine in emulsion formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in emulsions?
A1: this compound is a tertiary amine that functions as a cationic surfactant at acidic pH and as a nonionic surfactant at neutral to alkaline pH. Its amphiphilic nature, possessing a long, oil-soluble (lipophilic) stearyl tail and a water-soluble (hydrophilic) diethanolamine head, allows it to act as an effective emulsifier. It positions itself at the oil-water interface, reducing interfacial tension and forming a stabilizing film around the dispersed droplets, thereby preventing coalescence and maintaining emulsion stability.
Q2: What is the optimal concentration range for this compound in an emulsion?
A2: The optimal concentration of this compound is highly dependent on the specific formulation, including the oil phase composition, the desired emulsion type (O/W or W/O), and the presence of other excipients. However, a general starting concentration range, based on similar fatty amines, is 1-5% by weight of the total formulation.[1] For initial experiments, it is recommended to test concentrations at 1%, 3%, and 5% to determine the most effective level for your system.
Q3: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound?
-
Griffin's Method: For non-ionic surfactants, HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass.[2][3]
-
Molecular Weight of this compound (C22H47NO2): 357.6 g/mol .[4]
-
Hydrophilic portion (diethanolamine group, -N(CH2CH2OH)2): Molecular weight ≈ 104.15 g/mol .
-
Estimated HLB ≈ 20 * (104.15 / 357.6) ≈ 5.8
-
This estimated HLB value suggests that this compound is a lipophilic emulsifier, making it suitable for forming water-in-oil (W/O) emulsions .[2][5] To create stable oil-in-water (O/W) emulsions, it would likely need to be blended with a higher HLB co-emulsifier.
Q4: How do I select a suitable co-emulsifier to use with this compound for an O/W emulsion?
A4: To formulate a stable O/W emulsion, you need to achieve a required HLB for your specific oil phase, which is typically in the range of 8-16.[2] Since this compound has a low estimated HLB, it should be blended with a high HLB emulsifier. The proportions of the two emulsifiers can be calculated using the following formula:
-
% High HLB Emulsifier = 100 * (Required HLB - HLB of Low HLB Emulsifier) / (HLB of High HLB Emulsifier - HLB of Low HLB Emulsifier) [3]
For example, if your oil phase requires an HLB of 12 and you are using this compound (HLB ≈ 5.8) with Polysorbate 80 (HLB = 15.0), the required percentage of Polysorbate 80 in your emulsifier blend would be approximately 78%.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Immediate Phase Separation | Incorrect HLB of the emulsifier system for the oil phase. | 1. Verify the required HLB of your oil phase. (See Experimental Protocol 1).2. For O/W emulsions, ensure you are blending this compound with a high HLB co-emulsifier to match the required HLB.3. For W/O emulsions, the estimated HLB of this compound (≈5.8) should be suitable. If separation still occurs, consider that the actual required HLB of your oil phase may be lower. |
| Insufficient emulsifier concentration. | 1. Gradually increase the total emulsifier concentration in increments of 0.5% to 1.0%.2. Ensure the concentration of this compound is within the recommended 1-5% range.[1] | |
| Creaming or Sedimentation | The density difference between the oil and water phases is too large. | 1. Increase the viscosity of the continuous phase by adding a thickening agent or rheology modifier (e.g., xanthan gum for O/W, or an oil-soluble polymer for W/O).2. Reduce the droplet size through higher shear mixing or homogenization. |
| Flocculation (clumping of droplets). | 1. If using this compound as a cationic emulsifier (acidic pH), ensure there are no anionic ingredients that could cause electrostatic attraction and flocculation.2. Optimize the concentration of any electrolytes in the formulation, as high concentrations can disrupt emulsion stability. | |
| Change in Viscosity Over Time | Ostwald ripening (growth of larger droplets at the expense of smaller ones). | 1. Optimize the emulsifier concentration and HLB to create a more robust interfacial film.2. Use a combination of emulsifiers to create a more complex and stable interfacial layer. |
| Inadequate homogenization. | 1. Increase homogenization time or speed to achieve a smaller, more uniform droplet size distribution. | |
| Grainy or Waxy Appearance | The temperature of the oil and water phases was not matched during emulsification. | 1. Ensure both the oil and water phases are heated to the same temperature (typically 70-75°C) before mixing. |
| Crystallization of high melting point ingredients. | 1. Ensure all solid components in the oil phase are fully melted before emulsification.2. Consider adjusting the concentration of high melting point waxes or butters. |
Data Presentation
Table 1: Estimated HLB Values of this compound and Common Co-emulsifiers
| Emulsifier | Chemical Class | Estimated/Typical HLB | Emulsion Type Preference |
| This compound | Fatty Amine | ~5.8 | W/O |
| Sorbitan Oleate (Span 80) | Sorbitan Ester | 4.3 | W/O |
| Glyceryl Stearate | Glyceryl Ester | 3.8 | W/O |
| Polysorbate 80 (Tween 80) | Polysorbate | 15.0 | O/W |
| Polysorbate 20 (Tween 20) | Polysorbate | 16.7 | O/W |
| Cetearyl Alcohol & Ceteareth-20 | Fatty Alcohol Ethoxylate | 15.5 | O/W |
Table 2: Example Concentration Ranges for Emulsifier Systems
| Emulsion Type | Total Emulsifier Concentration (% w/w) | Oil Phase Concentration (% w/w) | Aqueous Phase Concentration (% w/w) |
| O/W Lotion | 2 - 5 | 10 - 25 | 70 - 88 |
| O/W Cream | 3 - 8 | 20 - 40 | 52 - 77 |
| W/O Cream | 3 - 6 | 40 - 60 | 34 - 57 |
Experimental Protocols
Protocol 1: Experimental Determination of Required HLB for an Oil Phase
Objective: To determine the optimal HLB value required to form a stable emulsion with a specific oil or oil blend.
Materials:
-
Your oil phase
-
Deionized water
-
Low HLB emulsifier (e.g., this compound or Span 60)
-
High HLB emulsifier (e.g., Tween 60)
-
Beakers
-
Homogenizer or high-shear mixer
-
Graduated cylinders
-
Heating plate with magnetic stirring
Procedure:
-
Prepare a series of emulsifier blends with varying HLB values (e.g., from HLB 6 to 14 in increments of 1). Use the formula for blending two emulsifiers to calculate the required proportions of the high and low HLB emulsifiers.
-
For each HLB value, prepare a test emulsion. A typical starting formulation is 20% oil phase, 5% emulsifier blend, and 75% water.
-
Heat the oil phase (containing the emulsifier blend) and the water phase separately to 75°C.
-
Slowly add the water phase to the oil phase while mixing with a homogenizer.
-
Homogenize each emulsion for a set period (e.g., 3-5 minutes) at a consistent speed.
-
Allow the emulsions to cool to room temperature.
-
Observe the emulsions for stability at set time points (e.g., 1 hour, 24 hours, 1 week). Look for signs of instability such as creaming, coalescence, or phase separation.
-
The HLB of the blend that produces the most stable emulsion is the required HLB for your oil phase.[6]
Protocol 2: Evaluation of Emulsion Stability
Objective: To assess the physical stability of a formulated emulsion over time and under stress conditions.
Methods:
-
Macroscopic Observation:
-
Store samples of the emulsion in clear, sealed containers at different temperatures (e.g., room temperature, 40°C, 4°C).
-
Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of phase separation, creaming, color change, or microbial growth.
-
-
Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a light microscope to assess the droplet size distribution and look for signs of flocculation or coalescence.
-
Compare images taken at different time points to monitor changes in droplet morphology.
-
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge the emulsion samples at a set speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes).[7] Measure the volume of any separated phases. A stable emulsion will show no or minimal phase separation.
-
Freeze-Thaw Cycles: Subject the emulsion to alternating periods of freezing (-10°C) and thawing (room temperature) for several cycles.[8] A stable emulsion will maintain its integrity after multiple cycles.
-
Visualizations
Caption: Workflow for emulsion preparation and stability testing.
Caption: Troubleshooting logic for unstable emulsions.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. This compound | C22H47NO2 | CID 61494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HLB Values - Ele Corporation [elecorporation.com]
- 6. scientificspectator.com [scientificspectator.com]
- 7. researchgate.net [researchgate.net]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
Stearyldiethanolamine stability issues and degradation pathways
Welcome to the Technical Support Center for Stearyldiethanolamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound (C22H47NO2) is a tertiary amine with a long alkyl chain, making it a valuable surfactant and emulsifying agent.[1] In research and development, it is often investigated for its properties in formulating emulsions, creams, and other delivery systems. Its potential as an excipient in pharmaceutical and cosmetic formulations is a key area of study.
Q2: What are the general stability concerns for this compound?
As a tertiary amine with fatty acid characteristics, this compound is susceptible to degradation through several pathways, including oxidation and hydrolysis. The stability can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents or incompatible excipients.
Q3: How should this compound be stored to ensure its stability?
To maintain the integrity of this compound, it should be stored in a well-closed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended. It is crucial to avoid contact with strong oxidizing agents.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a tertiary amine with two hydroxyl groups and a long alkyl chain), the following degradation pathways can be anticipated:
-
Oxidation: The tertiary amine group is susceptible to oxidation, which can lead to the formation of N-oxides. The long alkyl chain can also undergo oxidation, potentially forming hydroperoxides, ketones, or other oxidative degradation products.[2]
-
Hydrolysis: Although generally less reactive than esters or amides, the molecule could be susceptible to hydrolysis under extreme pH and temperature conditions, potentially cleaving the C-N bond.
-
Photodegradation: Exposure to UV light can generate free radicals and initiate degradation, particularly if photosensitizing agents are present in the formulation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experimental formulations.
Issue 1: Physical Instability of Emulsions (Phase Separation, Creaming)
| Potential Cause | Troubleshooting Steps |
| Incorrect Emulsifier Concentration | Optimize the concentration of this compound. Start with a concentration range typical for similar emulsifiers and perform a dose-response study. |
| Inappropriate Oil/Water Ratio | Adjust the phase volume ratio. The stability of an emulsion is highly dependent on the proportion of the oil and water phases.[4] |
| Insufficient Homogenization | Increase the energy of homogenization (speed and/or time) to reduce droplet size. However, be aware that over-homogenization can sometimes lead to instability.[5] |
| pH of the Aqueous Phase | The ionization state of the amine group is pH-dependent and can affect its emulsifying properties. Adjust the pH of the aqueous phase to optimize the emulsifier's performance. |
| Presence of Electrolytes | High concentrations of electrolytes can disrupt emulsion stability. If salts are necessary in the formulation, their concentration should be carefully controlled. |
Issue 2: Chemical Degradation of this compound in Formulation
| Potential Cause | Troubleshooting Steps |
| Oxidation | - Add an antioxidant to the formulation. - Protect the formulation from light. - Use packaging with low oxygen permeability. - Purge the formulation with an inert gas (e.g., nitrogen). |
| Hydrolysis | - Adjust the pH of the formulation to a range where this compound is most stable (typically neutral to slightly alkaline for amines). - Avoid excessive heat during formulation and storage. |
| Photodegradation | - Use UV-protective packaging. - Incorporate a photostabilizer in the formulation if compatible. |
| Incompatibility with Excipients | - Conduct compatibility studies with all formulation excipients. - Avoid excipients with known reactivity towards amines, such as reducing sugars (which can lead to the Maillard reaction) and those containing reactive impurities like peroxides.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H2O2), 3%
- Methanol
- Water, HPLC grade
- pH meter
- HPLC system with a UV or Mass Spectrometry (MS) detector
- Photostability chamber
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in methanol and add 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 24, 48 hours). Neutralize a sample with NaOH before analysis.
- Base Hydrolysis: Dissolve this compound in methanol and add 0.1 M NaOH. Heat the solution at 60°C for a specified time. Neutralize a sample with HCl before analysis.
- Oxidative Degradation: Dissolve this compound in methanol and add 3% H2O2. Keep the solution at room temperature for a specified time.
- Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified time.
- Photodegradation: Expose a solution of this compound in a transparent container to light in a photostability chamber according to ICH Q1B guidelines.[7][8] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
- Analyze the stressed samples using a suitable stability-indicating HPLC method (see Protocol 2) to separate the parent compound from its degradation products. An MS detector is highly recommended for the identification of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.
1. Materials and Equipment:
- HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (UV or MS).
- C18 reverse-phase HPLC column.
- Acetonitrile, HPLC grade.
- Water, HPLC grade.
- Formic acid or ammonium acetate (for mobile phase modification).
- Forced degradation samples of this compound (from Protocol 1).
2. Chromatographic Conditions (Initial):
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with a low percentage of B and gradually increase to elute the non-polar compounds. A typical starting gradient could be 10% B to 90% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at a low wavelength (e.g., 210 nm) or MS scan mode.
3. Method Development and Validation:
- Inject the forced degradation samples and observe the separation of the parent peak from the degradation product peaks.
- Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate resolution between all peaks.
- Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]
Data Presentation
Table 1: Potential Degradation Products of this compound (Inferred from Tertiary Amine Chemistry)
| Degradation Pathway | Potential Degradation Product | Possible Analytical Signature (MS) |
| Oxidation (N-Oxidation) | This compound N-oxide | [M+H]+ ion at m/z corresponding to C22H47NO3 |
| Oxidation (C-H Oxidation) | Hydroxylated or carbonylated derivatives | [M+H]+ ion at m/z corresponding to the addition of oxygen atoms |
| Hydrolysis (C-N cleavage) | Stearyl alcohol and Diethanolamine | Fragments corresponding to the respective molecules |
| Photodegradation | Various smaller fragments | A complex mixture of ions may be observed |
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability assessment of this compound.
References
- 1. This compound | C22H47NO2 | CID 61494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ulprospector.com [ulprospector.com]
- 6. scispace.com [scispace.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Synthesized Stearyldiethanolamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized Stearyldiethanolamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
Common impurities can include unreacted starting materials such as diethanolamine and 1-bromooctadecane (stearyl bromide) or 1-chlorooctadecane.[1] Byproducts from side reactions and residual solvents like acetonitrile or dichloromethane, used during the synthesis and initial workup, may also be present.[2][3]
Q2: What is the most common method for purifying this compound?
Recrystallization is a widely used and effective method for purifying crude this compound.[1][2] Acetone is a commonly reported solvent for this purpose.[2][3]
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of this compound:
-
Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. An example of a developing solvent system is a 90:10 (v/v) mixture of dichloromethane and methanol.[2][3]
-
Melting Point Analysis: Pure this compound has a distinct melting point, typically around 49-51°C.[1][2][4] A broad melting range can indicate the presence of impurities.
-
Spectroscopic Methods: Techniques like Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for detailed analysis.[5]
Q4: What are the key physical properties of this compound?
| Property | Value |
| Molecular Formula | C22H47NO2 |
| Molecular Weight | 357.61 g/mol |
| Appearance | White to almost white waxy solid or powder[1] |
| Melting Point | ~51°C[4] |
| Boiling Point | 260-285 °C at 5 Torr[4] |
| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water.[1][6] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Q5: My recrystallized product is oily or a waxy solid, not crystalline. What should I do?
An oily or waxy product after recrystallization can be due to several factors:
-
Incomplete removal of impurities: Some impurities can inhibit crystal formation. Consider repeating the recrystallization process.
-
Cooling the solution too quickly: Rapid cooling can lead to the precipitation of an amorphous solid or oil instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
-
Insufficient solvent: If too little solvent is used, the product may "oil out" upon cooling. Ensure the crude product is fully dissolved in the minimum amount of hot solvent.[7][8]
-
Presence of water: If the product was not properly dried before recrystallization, residual water might interfere with crystallization.
Solution: Try redissolving the oily product in a minimal amount of hot acetone, and then allow it to cool down slowly. If that fails, a different recrystallization solvent or a two-solvent system might be necessary.
Q6: The yield of my recrystallized this compound is very low. How can I improve it?
Low recovery can be attributed to several factors:
-
Using too much solvent: The more solvent used, the more product will remain dissolved in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[7]
-
Premature crystallization: If the solution cools too much during hot filtration to remove insoluble impurities, some product may crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.[9]
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for at least 15 minutes to maximize crystal formation.[10]
Q7: My product is still impure after one recrystallization. What are the next steps?
If a single recrystallization does not yield a product of sufficient purity, consider the following:
-
A second recrystallization: Repeating the recrystallization process can often significantly improve purity.
-
Column Chromatography: For difficult-to-remove impurities, column chromatography using silica gel or alumina can be an effective purification method.[11] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can be used to separate the desired product from impurities.[11]
| Issue | Potential Cause | Suggested Solution |
| Oily or Waxy Product | Rapid cooling, insufficient solvent, presence of impurities. | Redissolve in minimal hot solvent and cool slowly. Consider a different solvent or a two-solvent system. |
| Low Yield | Too much solvent used, premature crystallization during filtration, incomplete cooling. | Use the minimum amount of hot solvent. Pre-heat filtration apparatus. Ensure thorough cooling in an ice bath. Concentrate the mother liquor to obtain a second crop of crystals.[10] |
| Persistent Impurities | Impurities have similar solubility to the product. | Perform a second recrystallization. For more challenging separations, consider using column chromatography. |
| Product does not crystallize | Supersaturated solution, nucleation is not initiated. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.[8] |
| Colored Product | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb some of the product.[10] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Acetone
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid completely dissolves.[8]
-
Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper into a clean, pre-warmed flask to remove them.[9][10]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 15-30 minutes to maximize crystallization.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[7][9]
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining mother liquor.[9][10]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: A logical guide for troubleshooting common issues in this compound purification.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 10213-78-2 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. This compound | C22H47NO2 | CID 61494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. env.go.jp [env.go.jp]
Optimizing homogenization process for Stearyldiethanolamine nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Stearyldiethanolamine nanoemulsions prepared via high-pressure homogenization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in nanoemulsions?
A1: this compound is a tertiary amine that functions as a surfactant or emulsifying agent.[1] Its structure, featuring a long lipophilic stearyl chain and a hydrophilic diethanolamine headgroup, allows it to reduce interfacial tension between oil and water phases, which is essential for forming stable emulsions. In nanoemulsions, it helps create and stabilize nano-sized droplets, which can enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[2][3]
Q2: Is this compound a cationic or non-ionic surfactant?
A2: The nature of this compound is pH-dependent. In acidic to neutral conditions, the amine group can be protonated, giving it a positive charge and causing it to act as a cationic surfactant. This positive charge can contribute to stability through electrostatic repulsion, resulting in a high positive zeta potential. In alkaline conditions, it will be uncharged and behave as a non-ionic surfactant. Understanding the pH of your formulation is critical for predicting its behavior.[4][5]
Q3: What is the primary method for preparing this compound nanoemulsions?
A3: High-pressure homogenization (HPH) is a common high-energy method for producing nanoemulsions.[2][6] This technique involves forcing a coarse pre-emulsion of the oil and water phases through a narrow gap at very high pressures (e.g., 500 to 5000 psi). The intense shear, turbulence, and cavitation forces break down large droplets into the nano-size range.[6]
Q4: What are the critical quality attributes of a nanoemulsion?
A4: The most critical quality attributes are:
-
Droplet Size: Typically desired in the range of 20-200 nm for optimal bioavailability and stability.[3]
-
Polydispersity Index (PDI): A measure of the uniformity of droplet sizes. A PDI value below 0.25 is generally considered acceptable and indicates a narrow size distribution, which is crucial for long-term stability.[7]
-
Zeta Potential: Indicates the surface charge of the droplets. A zeta potential of at least ±30 mV is generally sufficient to ensure physical stability due to electrostatic repulsion between droplets.[8]
-
Physical Stability: The ability of the nanoemulsion to resist destabilization processes like creaming, coalescence, and Ostwald ripening over time.
Q5: What characterization techniques are essential for nanoemulsion analysis?
A5: Key techniques include:
-
Dynamic Light Scattering (DLS): Used to measure the mean droplet size (hydrodynamic diameter) and the Polydispersity Index (PDI).[]
-
Zetasizer: Measures the zeta potential of the droplets.[2][8]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Used for visualizing the morphology and size of the nanoemulsion droplets.[3][]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Large Droplet Size (>300 nm) or High PDI (>0.3) | 1. Insufficient Homogenization Energy2. Inadequate Surfactant Concentration3. Suboptimal Formulation pH4. High Oil Concentration | 1. Increase homogenization pressure and/or the number of homogenization cycles. (See Table 1)2. Increase the concentration of this compound or introduce a co-surfactant.3. Adjust the pH of the aqueous phase to ensure optimal ionization and emulsifying activity of this compound.4. Reduce the oil-to-surfactant ratio to ensure sufficient surfactant is available to cover the droplet surface area.[10] |
| Phase Separation, Creaming, or Sedimentation | 1. Droplet Aggregation (Flocculation)2. Coalescence (Droplets Merging)3. Ostwald Ripening (Growth of larger droplets at the expense of smaller ones) | 1. Ensure a sufficiently high zeta potential (ideally > |30| mV) by adjusting the pH. Increase surfactant concentration to enhance steric hindrance.2. Increase homogenization pressure/cycles to create a more robust surfactant film. Ensure adequate surfactant is present.3. Select an oil phase with very low solubility in the aqueous phase. Using a combination of oils can sometimes mitigate this effect. |
| Instability Over Time (Shelf-Life Issues) | 1. Ostwald Ripening2. Chemical Degradation of Components3. Microbial Contamination | 1. Optimize the formulation as described above to create a monodisperse system with a low PDI.2. Check the compatibility of all ingredients. Consider adding antioxidants if the oil phase is prone to oxidation.3. Incorporate a suitable preservative into the aqueous phase. |
| High Viscosity or Gelation | 1. High Concentration of Dispersed Phase (Oil)2. Inappropriate Surfactant/Co-surfactant Concentration3. Temperature Effects | 1. Reduce the concentration of the oil phase.2. Optimize the surfactant-to-co-surfactant ratio.3. Ensure the processing and storage temperatures are appropriate for the formulation. Some surfactants can cause viscosity changes with temperature fluctuations. |
Section 3: Data Presentation
Table 1: Effect of Homogenization Parameters on Nanoemulsion Droplet Size and PDI
The following table summarizes typical effects of varying homogenization pressure and the number of cycles on the mean droplet size and Polydispersity Index (PDI) for an oil-in-water nanoemulsion.
| Homogenization Pressure | Number of Cycles | Mean Droplet Size (nm) | PDI |
| 500 bar (approx. 7,250 psi) | 1 | 151 | 0.28 |
| 500 bar (approx. 7,250 psi) | 5 | 96 | 0.22 |
| 1000 bar (approx. 14,500 psi) | 1 | 124 | 0.25 |
| 1000 bar (approx. 14,500 psi) | 5 | 55 | 0.18 |
| 1500 bar (approx. 21,750 psi) | 1 | 107 | 0.21 |
| 1500 bar (approx. 21,750 psi) | 5 | 50 | 0.15 |
Data is illustrative and based on trends reported in literature for oil-in-water nanoemulsions.[11] Actual results will vary based on the specific formulation.
Section 4: Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion via High-Pressure Homogenization
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion using this compound as the primary surfactant.
Materials:
-
Oil Phase: e.g., Medium-chain triglycerides (MCT) oil, Capryol 90
-
Aqueous Phase: Deionized water, pH adjuster (e.g., HCl or Citric Acid)
-
Surfactant: this compound
-
Co-surfactant (Optional): e.g., Polysorbate 80, Propylene Glycol
Equipment:
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Magnetic stirrer and hot plate
-
Beakers and graduated cylinders
-
pH meter
Methodology:
-
Preparation of Aqueous Phase:
-
Add the required amount of deionized water to a beaker.
-
Disperse the this compound (and co-surfactant, if used) in the water with gentle stirring.
-
Adjust the pH of the aqueous phase to the desired level (e.g., pH 5-6 to ensure cationic charge) using a suitable acid. Stir until a clear solution is formed.
-
-
Preparation of Oil Phase:
-
If incorporating a lipophilic active ingredient, dissolve it completely in the oil phase. Gentle heating may be applied if necessary.
-
-
Formation of Coarse Emulsion:
-
Heat both the aqueous and oil phases to the same temperature (e.g., 50-60°C). This helps to lower the viscosity and improve mixing.
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer at a moderate speed (e.g., 5,000-8,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the warm coarse emulsion through the high-pressure homogenizer.
-
Set the desired operating pressure (e.g., starting at 800 bar / 11,600 psi) and number of passes (e.g., 3-5 cycles).[7]
-
Collect the resulting nanoemulsion in a clean beaker, often cooled in an ice bath to dissipate heat generated during homogenization.
-
-
Characterization:
-
Allow the nanoemulsion to cool to room temperature.
-
Measure the droplet size and PDI using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess stability.
-
Visually inspect for any signs of instability (e.g., creaming or phase separation) over a set period (e.g., 24 hours, 7 days).
-
Section 5: Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. 2.2.6. Characterization of nanoemulsion [bio-protocol.org]
- 4. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 5. mdpi.com [mdpi.com]
- 6. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajast.net [ajast.net]
- 10. Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Drug Loading in Stearyldiethanolamine (SDEA)-Based Nanoparticles
Welcome to the technical support center for stearyldiethanolamine (SDEA)-based nanoparticle drug delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving drug loading efficiency and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SDEA) and why is it used in nanoparticle formulations?
A1: this compound (SDEA) is a tertiary amine-based surfactant with emulsifying properties. Its structure includes a long C18 stearyl alkyl chain (hydrophobic tail) and two hydroxyethyl groups (hydrophilic heads). This amphiphilic nature makes it suitable for forming the lipid matrix of nanoparticles. As a cationic lipid at acidic to neutral pH, SDEA can offer a positive surface charge to the nanoparticles, which can enhance interaction with negatively charged cell membranes and potentially improve cellular uptake.
Q2: What are the key factors influencing drug loading efficiency in SDEA-based nanoparticles?
A2: Several factors can significantly impact drug loading. These include the physicochemical properties of the drug (e.g., solubility, lipophilicity), the ratio of SDEA to other lipids in the formulation, the drug-to-lipid ratio, the formulation's pH, and the manufacturing process parameters such as homogenization speed and sonication time.
Q3: How can I quantify the drug loading efficiency of my SDEA-based nanoparticles?
A3: Drug loading is typically determined using an indirect or direct method. The indirect method involves separating the nanoparticles from the aqueous medium (e.g., by ultracentrifugation) and measuring the amount of free, unencapsulated drug in the supernatant using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The direct method involves disrupting the nanoparticles with a suitable solvent to release the encapsulated drug and then quantifying the drug concentration.[1]
Q4: My SDEA-based nanoparticles are aggregating. What could be the cause and how can I prevent it?
A4: Aggregation in lipid nanoparticle formulations can be caused by several factors, including suboptimal pH, high ionic strength of the formulation buffer, and stresses like freeze-thaw cycles. To prevent aggregation, ensure the formulation pH is optimized to maintain colloidal stability. Using cryoprotectants like sucrose or trehalose can minimize aggregation during freezing and thawing. Additionally, the inclusion of PEGylated lipids in the formulation can provide a steric barrier that prevents nanoparticles from clumping together.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation of SDEA-based nanoparticles.
Issue 1: Low Drug Entrapment Efficiency (<50%)
| Potential Cause | Troubleshooting Step |
| Poor drug solubility in the lipid matrix | - Increase the temperature of the lipid melt to improve drug solubilization. - Consider adding a co-solvent in which the drug is more soluble during the formulation process. |
| Suboptimal drug-to-lipid ratio | - Systematically vary the drug-to-lipid ratio to find the optimal concentration for encapsulation. Higher ratios can sometimes lead to drug precipitation. |
| Incompatible pH of the aqueous phase | - Adjust the pH of the aqueous phase. For cationic lipids like SDEA, a slightly acidic pH can enhance the interaction with certain drugs. |
| Drug expulsion during nanoparticle solidification | - Optimize the cooling rate of the formulation. Rapid cooling can sometimes trap the drug more effectively within the lipid matrix. |
Issue 2: High Polydispersity Index (PDI > 0.3)
| Potential Cause | Troubleshooting Step |
| Inadequate homogenization or sonication | - Increase the homogenization speed or sonication time to ensure uniform particle size reduction. |
| Lipid or drug precipitation during formulation | - Ensure all components are fully dissolved before emulsification. - Check for any signs of precipitation and adjust solvent or temperature if necessary. |
| Aggregation of nanoparticles | - Review the formulation's pH and ionic strength. - Consider the addition of stabilizing excipients like PEGylated lipids. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on lipid-based nanoparticles, which can serve as a reference for formulating SDEA-based systems.
Table 1: Effect of Drug-to-Lipid Ratio on Drug Loading Efficiency
| Drug | Lipid Matrix | Drug-to-Lipid Ratio (w/w) | Entrapment Efficiency (%) | Drug Loading (%) |
| Olanzapine | Stearic Acid | 1:10 | 30.2 ± 0.87 | 2.75 ± 0.08 |
| Olanzapine | Stearic Acid | 1:5 | 39.7 ± 0.54 | 6.62 ± 0.09 |
| Olanzapine | Glyceryl Monostearate | 1:10 | 52.4 ± 1.15 | 4.76 ± 0.10 |
| Olanzapine | Glyceryl Monostearate | 1:5 | 61.3 ± 1.32 | 10.21 ± 0.22 |
Data adapted from a study on Olanzapine-loaded solid lipid nanoparticles.[2]
Table 2: Influence of Formulation Parameters on Nanoparticle Characteristics
| Formulation Variable | Level | Particle Size (nm) | PDI | Entrapment Efficiency (%) |
| Sonication Time | 5 min | 250 | 0.45 | 65 |
| 10 min | 180 | 0.32 | 78 | |
| 15 min | 140 | 0.22 | 84 | |
| Surfactant Conc. | 1% | 210 | 0.28 | 75 |
| 2% | 160 | 0.24 | 82 | |
| 3% | 190 | 0.35 | 79 |
Hypothetical data based on general trends observed in lipid nanoparticle formulation.[3]
Experimental Protocols
Below are detailed methodologies for key experiments related to the preparation and characterization of SDEA-based nanoparticles.
Protocol 1: Preparation of SDEA-Based Nanoparticles by High-Shear Homogenization and Ultrasonication
Materials:
-
This compound (SDEA)
-
Co-lipid (e.g., tristearin, glyceryl monostearate)
-
Drug of interest
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amounts of SDEA, co-lipid, and the drug.
-
Heat the mixture in a beaker to 5-10 °C above the melting point of the lipid with the highest melting point until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 10,000 rpm for 15 minutes). This will form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Immediately subject the coarse emulsion to high-power probe sonication for 10-15 minutes in an ice bath to reduce the particle size and form a nanoemulsion.
-
-
Nanoparticle Solidification:
-
Allow the nanoemulsion to cool down to room temperature with gentle stirring to allow the lipid to solidify and form nanoparticles.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the nanoparticle dispersion can be purified by dialysis or ultracentrifugation.
-
Protocol 2: Quantification of Drug Loading and Encapsulation Efficiency
Materials:
-
SDEA-based nanoparticle dispersion
-
Appropriate solvent to dissolve the nanoparticles and the drug (e.g., methanol, chloroform)
-
Phosphate-buffered saline (PBS)
-
Ultracentrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle dispersion and centrifuge it at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated drug.
-
-
Quantification of Free Drug:
-
Measure the concentration of the drug in the supernatant using a pre-established calibration curve with a UV-Vis spectrophotometer or HPLC.
-
-
Quantification of Total Drug:
-
Take the same known volume of the original nanoparticle dispersion and add a sufficient amount of a suitable solvent to completely dissolve the nanoparticles and release the encapsulated drug.
-
Measure the total drug concentration in this solution.
-
-
Calculations:
-
Drug Loading (%) = ( (Total Drug - Free Drug) / Weight of Nanoparticles ) * 100
-
Encapsulation Efficiency (%) = ( (Total Drug - Free Drug) / Total Drug ) * 100
-
Visualizations
Experimental Workflow for SDEA-Based Nanoparticle Formulation
Caption: Workflow for SDEA-based nanoparticle preparation.
Factors Influencing Drug Loading Efficiency
Caption: Key factors affecting drug loading efficiency.
References
Mitigating skin irritation from Stearyldiethanolamine in topical formulations
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate skin irritation associated with Stearyldiethanolamine in topical formulations.
Frequently Asked Questions (FAQs)
Q1: Why might our formulation containing this compound be causing skin irritation?
A: this compound, a tertiary amine used as an emulsifying or antistatic agent, is classified under the Globally Harmonized System (GHS) as a substance that "causes skin irritation" (H315).[1] Skin irritation can arise from several factors:
-
Inherent Chemical Properties: The molecule itself has the potential to disrupt the skin's barrier function.[1][2]
-
Formulation pH: The pH of the final product is critical. Formulations with a high pH can disrupt the skin's natural acid mantle, which has a pH of around 5.5, leading to increased irritation.[3][4]
-
Concentration: Higher concentrations of this compound are more likely to induce an irritant response.
-
Overall Formulation Chassis: Other ingredients in the formulation, such as certain preservatives or fragrances, can act synergistically to enhance irritation.[5] A compromised skin barrier from other causes makes the skin more susceptible to irritation from any single ingredient.[6]
Q2: What are the primary formulation strategies to reduce irritation from this compound?
A: A systematic approach is essential to pinpoint and resolve the cause of irritation. Key strategies include adjusting the formulation's composition and incorporating protective ingredients.
Caption: Troubleshooting workflow for mitigating formulation-induced skin irritation.
Q3: Which types of ingredients are most effective at mitigating irritation in a topical formulation?
A: Incorporating ingredients that support the skin's natural barrier and actively soothe the skin is a highly effective strategy. These can be grouped into three main categories.
| Ingredient Category | Examples | Primary Mechanism of Action |
| Barrier-Enhancing Agents | Ceramides, Cholesterol, Fatty Acids, Squalane, Jojoba Oil[7][8][9][10] | Replenish essential lipids in the stratum corneum, reinforcing the skin's protective barrier to prevent moisture loss and block external irritants.[3][7][9] |
| Humectants | Glycerin, Hyaluronic Acid, Panthenol (Pro-vitamin B5)[7][8][9][11] | Attract and bind water to the skin, maintaining hydration and improving skin elasticity and resilience against irritants.[3][4] |
| Soothing Agents | Allantoin, Bisabolol, Niacinamide, Aloe Vera, Chamomile, Colloidal Oatmeal[12][13][14][15] | Reduce inflammation, redness, and the sensation of itching or burning.[12][16] Niacinamide also enhances ceramide production, contributing to barrier repair.[8][10] |
Q4: Are there potential safety concerns with amines like this compound regarding nitrosamine formation?
A: Yes, secondary amines are known to react with nitrites (used as preservatives or present as contaminants) to form N-nitrosamines, which are potential carcinogens.[17] While this compound is a tertiary amine, it can sometimes be contaminated with secondary amines like diethanolamine.[17] Regulatory bodies and safety panels, such as the Cosmetic Ingredient Review (CIR) Expert Panel, have concluded for related compounds like diethanolamine that they should not be used in cosmetic products in which N-nitroso compounds can be formed.[18][19] Therefore, it is critical to ensure that formulations containing this compound do not include nitrosating agents.
Troubleshooting Guides & Experimental Protocols
Guide 1: Assessing and Mitigating Irritation via Formulation Adjustment
This guide outlines the process of using both formulation science and standardized testing to reduce irritation.
Caption: An iterative workflow for formulation optimization and safety testing.
Protocol 1: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)
This protocol is based on the OECD Test Guideline 439 for determining the skin irritation potential of a chemical or formulation.[20]
Objective: To assess the cytotoxic effect of a topical formulation on a 3D reconstructed human epidermis model, using cell viability as the endpoint.
Methodology:
-
Tissue Preparation: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™) are cultured to the appropriate stage of differentiation according to the manufacturer's instructions.[20]
-
Pre-Incubation: Tissues are removed from shipping agar and placed in fresh assay medium for a conditioning period (e.g., overnight at 37°C, 5% CO₂).
-
Application of Test Material:
-
A defined volume or weight (e.g., 25 µL or 25 mg) of the test formulation is applied topically to the surface of the RhE tissue.[20]
-
A negative control (e.g., sterile Phosphate-Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.
-
-
Exposure: The tissues are exposed to the test material for a standardized period (e.g., 60 minutes) at 37°C.[20][21]
-
Washing: After exposure, the test material is carefully washed from the tissue surface with a buffered saline solution.
-
Post-Incubation: The washed tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay):
-
Tissues are transferred to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[21]
-
Viable cells with active mitochondrial dehydrogenase will reduce the yellow MTT to a purple formazan salt.[21]
-
After an incubation period (e.g., 3 hours), the formazan is extracted from the tissue using a solvent (e.g., isopropanol).
-
The optical density (OD) of the extracted formazan is measured with a spectrophotometer (e.g., at 570 nm).
-
-
Data Analysis:
-
The viability of each tissue is expressed as a percentage relative to the negative control tissues.
-
The mean viability of replicate tissues is calculated.
-
Interpretation of Results:
| Mean Tissue Viability (%) | In Vitro Irritation Prediction | UN GHS Classification |
| ≤ 50% | Irritant (I) | Category 2 |
| > 50% | Non-Irritant (NI) | No Category |
| Table based on OECD TG 439 criteria.[20] |
Protocol 2: Human Cumulative Irritation Test (CIT)
This protocol provides a general framework for a clinical study to assess the potential of a formulation to cause cumulative skin irritation upon repeated application.
Objective: To evaluate the skin irritation potential of a leave-on topical formulation after repeated applications under semi-occlusive patch conditions on human volunteers.[22]
Methodology:
-
Subject Recruitment: A panel of healthy adult volunteers (e.g., n=30) with no known skin diseases or allergies is recruited.[22][23]
-
Test Site: A suitable area, typically the upper back or volar forearm, is selected for patch application.
-
Patch Application:
-
A defined amount of the test formulation (e.g., 0.2 g) is applied to a semi-occlusive patch.[23]
-
The patch is applied to the designated skin site.
-
-
Study Schedule: Patches are applied three times per week (e.g., Monday, Wednesday, Friday) for two consecutive weeks.[22] Each patch is left in place for 24 hours.
-
Scoring and Evaluation:
Example Clinical Irritation Scoring Scale:
| Score | Description of Skin Reaction |
| 0 | No visible reaction |
| 1 | Faint, barely perceptible erythema |
| 2 | Mild erythema, covering most of the site |
| 3 | Moderate erythema, possibly with mild edema or papules |
| 4 | Severe erythema, with marked edema, vesiculation, or bullae |
| Scale adapted from clinical testing practices.[22][23] |
-
Data Analysis:
-
A cumulative irritation score is calculated for each subject and each product by summing the scores from all evaluation timepoints.[23]
-
The mean cumulative irritation score for the test product is calculated and can be statistically compared to a negative control (e.g., the vehicle without this compound) or a benchmark product.[23]
-
References
- 1. This compound | C22H47NO2 | CID 61494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. specialchem.com [specialchem.com]
- 4. medpaksolutions.com [medpaksolutions.com]
- 5. Sensitive Skin? Avoid These 8 Common Irritants in Products You Use Daily [epiphanydermatology.com]
- 6. droracle.ai [droracle.ai]
- 7. theclinic.net.au [theclinic.net.au]
- 8. 2250.care [2250.care]
- 9. cerave.com.au [cerave.com.au]
- 10. revivalabs.com [revivalabs.com]
- 11. dermaessentia.com [dermaessentia.com]
- 12. specialchem.com [specialchem.com]
- 13. formulabotanica.com [formulabotanica.com]
- 14. makingcosmetics.com [makingcosmetics.com]
- 15. Soothing Active Ingredients for Cosmetics - Quimidroga [quimidroga.com]
- 16. Soothing Agent Products for Sensitive Skin & Pain Relief [accio.com]
- 17. Nitrosamines in cosmetic products - risk of skin ... [dermaviduals.de]
- 18. researchgate.net [researchgate.net]
- 19. Safety Assessment of Diethanolamine and Its Salts as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iivs.org [iivs.org]
- 21. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 22. Human Cumulative Irritation Tests of Common Preservatives Used in Personal Care Products: A Retrospective Analysis of Over 45 000 Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
Validation & Comparative
Characterization of Stearyldiethanolamine-Loaded Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential characterization techniques for Stearyldiethanolamine-loaded nanoparticles. Due to a lack of publicly available experimental data specifically for nanoparticles loaded with this compound, this document will focus on the established methodologies and comparative frameworks used for similar lipid-based nanoparticle systems, such as Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC). The principles and protocols described herein are directly applicable to the analysis of this compound-containing formulations.
I. Physicochemical Characterization: A Comparative Overview
The successful development of a nanoparticle-based drug delivery system hinges on a thorough understanding of its physicochemical properties. These characteristics dictate the formulation's stability, drug-loading capacity, release profile, and ultimately, its in vivo performance. Below is a comparative summary of key characterization parameters and the techniques used for their evaluation.
| Characterization Parameter | Technique(s) | Description | Importance for this compound-Loaded Nanoparticles |
| Particle Size and Size Distribution | Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), Electron Microscopy (SEM, TEM) | Measures the average hydrodynamic diameter and the breadth of the size distribution (Polydispersity Index, PDI). | Particle size influences stability, in vivo distribution, cellular uptake, and drug release. A narrow PDI is crucial for formulation consistency. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the nanoparticles. | A sufficiently high zeta potential (typically > ±30 mV) indicates good colloidal stability by preventing particle aggregation. The charge can also influence interactions with biological membranes. |
| Surface Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM) | Provides high-resolution images of the nanoparticle shape and surface features. | Confirms the spherical nature and surface smoothness of the nanoparticles, and can reveal any aggregation or surface irregularities. |
| Crystallinity and Polymorphism | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | DSC measures thermal transitions (melting point, enthalpy), while XRD analyzes the crystalline structure of the lipid matrix. | The crystalline state of the lipid matrix, which can be influenced by this compound, affects drug loading, expulsion during storage, and the drug release profile. |
| Entrapment Efficiency (%EE) and Drug Loading (%DL) | Spectrophotometry (UV-Vis, Fluorescence), High-Performance Liquid Chromatography (HPLC) | %EE is the percentage of the initial drug that is successfully encapsulated in the nanoparticles. %DL is the percentage of the drug relative to the total weight of the nanoparticle. | These parameters determine the therapeutic efficacy and dosing of the nanoparticle formulation. |
| In Vitro Drug Release | Dialysis Bag Method, Franz Diffusion Cell | Measures the rate and extent of drug release from the nanoparticles over time in a simulated physiological environment. | Predicts the in vivo drug release behavior and is critical for designing controlled-release formulations. |
II. Experimental Protocols
Detailed methodologies are essential for reproducible and reliable characterization of nanoparticles. The following sections outline standard protocols for the key experiments.
A. Particle Size and Zeta Potential Analysis
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of nanoparticles in suspension. These fluctuations are correlated to the particle size. Electrophoretic Light Scattering (ELS) measures the velocity of charged nanoparticles in an applied electric field to determine their zeta potential.
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water or an appropriate buffer to achieve an optimal scattering intensity (typically a count rate between 100 and 500 kcps for DLS).
-
Instrument Setup: Use a Zetasizer or a similar instrument. Set the temperature to 25°C. For zeta potential measurements, select the appropriate folded capillary cell.
-
Measurement:
-
For particle size, perform at least three measurements, with each measurement consisting of 10-15 runs. The Z-average diameter and the Polydispersity Index (PDI) are the key outputs.
-
For zeta potential, apply a voltage of approximately 150 V and perform at least three measurements. The electrophoretic mobility is converted to zeta potential using the Helmholtz-Smoluchowski equation.
-
-
Data Analysis: Report the mean particle size ± standard deviation and the PDI. For zeta potential, report the mean value ± standard deviation.
B. Entrapment Efficiency and Drug Loading Determination
Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the nanoparticles from the aqueous phase containing the free, unencapsulated drug. The drug concentration in either the nanoparticle fraction or the supernatant is then quantified.
Protocol:
-
Separation of Free Drug:
-
Ultracentrifugation: Centrifuge the nanoparticle dispersion at a high speed (e.g., 15,000 rpm) for a sufficient time to pellet the nanoparticles.
-
Ultrafiltration: Use centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the nanoparticles.
-
-
Quantification of Drug:
-
Direct Method: Lyse the collected nanoparticles using a suitable solvent (e.g., methanol, chloroform) to release the entrapped drug. Quantify the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Indirect Method: Quantify the amount of free drug in the supernatant or filtrate obtained after separation.
-
-
Calculation:
-
Entrapment Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
C. In Vitro Drug Release Study
Principle: The dialysis bag method is commonly used to assess the in vitro release of a drug from nanoparticles. The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cutoff, which is then immersed in a release medium. The amount of drug that diffuses out of the bag into the medium is measured over time.
Protocol:
-
Preparation:
-
Hydrate a dialysis membrane (e.g., MWCO 12-14 kDa) according to the manufacturer's instructions.
-
Place a known volume of the this compound-loaded nanoparticle dispersion into the dialysis bag and seal it.
-
-
Release Study:
-
Immerse the dialysis bag in a vessel containing a defined volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
-
Data Presentation: Plot the cumulative percentage of drug released as a function of time.
III. Visualization of Experimental Workflows and Relationships
To aid in the understanding of the characterization process, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships.
Purity Analysis of Stearyldiethanolamine: A Comparative Guide to GC-MS and HPLC-DAD Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for Stearyldiethanolamine, a tertiary amine utilized in various industrial and pharmaceutical applications. This guide provides a comprehensive comparison of two robust analytical techniques for purity analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). This comparison is supported by established experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: GC-MS vs. HPLC-DAD for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-DAD) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in a liquid mobile phase based on their affinity for a stationary phase, with UV-Vis absorbance detection. |
| Derivatization | Typically required to increase volatility and improve peak shape. | Generally not required. |
| Selectivity | High, based on both chromatographic retention time and mass fragmentation patterns. | Moderate to high, based on retention time and UV-Vis spectral data. |
| Sensitivity | Generally high, with the potential for very low limits of detection. | Good, with sensitivity dependent on the chromophore of the analyte and impurities. |
| Typical Impurities Detected | Volatile and semi-volatile process impurities and degradation products. | Non-volatile impurities, related substances, and degradation products. |
| Sample Throughput | Moderate, due to longer run times and sample preparation (derivatization). | Higher, with typically shorter run times and simpler sample preparation. |
In-Depth Analysis: Methodologies and Performance
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility and polar nature of this compound, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization method.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 200 µL of BSTFA (with 1% TMCS as a catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
While a specific validated method for this compound is not publicly available, the following table illustrates typical performance characteristics for the GC-MS analysis of similar long-chain fatty amines after derivatization.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC is a versatile technique that separates compounds in a liquid phase, making it suitable for the analysis of non-volatile and thermally labile compounds without the need for derivatization. An HPLC-DAD system provides the additional benefit of acquiring UV-Vis spectra for each peak, aiding in peak identification and purity assessment.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-DAD Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: Monitoring at 210 nm.
The following table presents typical performance characteristics for the HPLC-DAD analysis of tertiary amines, which can be expected for a validated this compound method.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-MS and HPLC-DAD analysis.
Conclusion and Recommendations
Both GC-MS and HPLC-DAD are powerful and reliable techniques for the purity analysis of this compound.
-
GC-MS is the method of choice when high sensitivity and definitive identification of volatile and semi-volatile impurities are required. The necessity of derivatization adds a step to the sample preparation but significantly enhances the chromatographic performance.
-
HPLC-DAD offers a more straightforward and higher-throughput approach, particularly for routine quality control where the primary goal is the quantification of the main component and known, non-volatile impurities. The lack of a derivatization step simplifies the workflow.
The selection of the optimal method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the desired sample throughput. For comprehensive characterization, a combination of both techniques can provide a complete purity profile of this compound.
A Comparative Guide to Stearyldiethanolamine and Triethanolamine as Emulsifying Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Stearyldiethanolamine and Triethanolamine, two amine-based compounds frequently employed as emulsifying agents in various formulations, including cosmetics, pharmaceuticals, and industrial products. While both substances can effectively stabilize emulsions, their performance characteristics can differ. This document outlines their respective properties, mechanisms of action, and provides standardized experimental protocols for their evaluation.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound and Triethanolamine is crucial for predicting their behavior as emulsifiers.
| Property | This compound | Triethanolamine |
| Chemical Formula | C₂₂H₄₇NO₂ | C₆H₁₅NO₃ |
| Molecular Weight | 357.61 g/mol | 149.19 g/mol |
| Appearance | Waxy solid or viscous liquid.[1] | Clear, colorless to pale yellow viscous liquid with a slight ammoniacal odor.[2] |
| Solubility | Good solubility in water and organic solvents.[3] | Miscible with water, methanol, and acetone.[3] |
| Key Functional Groups | Tertiary amine, two hydroxyl groups, long alkyl (stearyl) chain | Tertiary amine, three hydroxyl groups |
Mechanism of Action as Emulsifiers
Both this compound and Triethanolamine are tertiary amines and act as weak bases. Their primary mechanism as emulsifiers involves the neutralization of fatty acids to form soaps in situ, which then act as the primary emulsifying agent at the oil-water interface.
Triethanolamine , when combined with a fatty acid like stearic acid, forms Triethanolamine Stearate , an anionic soap.[3][4][5] This soap has a hydrophilic head (the carboxylate group and the triethanolamine moiety) and a lipophilic tail (the stearyl chain), allowing it to reduce the interfacial tension between oil and water, thereby stabilizing the emulsion.[5] The pH of the resulting emulsion is typically around 8.[4]
This compound functions similarly, though its long, built-in stearyl chain provides significant lipophilicity. It can also react with fatty acids to form soaps, but its inherent surfactant properties, due to its amphiphilic structure, allow it to function as an emulsifier on its own. It is classified as an emulsifying and antistatic agent in cosmetic formulations.
The logical relationship for the formation of an in-situ emulsifier using Triethanolamine is depicted below:
References
A Comparative Analysis of Stearyldiethanolamine and Other Migratory Antistatic Agents
This guide provides a comprehensive comparison of the efficacy of stearyldiethanolamine with other common migratory antistatic agents. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Migratory antistatic agents are additives incorporated into polymers that migrate to the surface to reduce the buildup of static electricity.[1] Their effectiveness is crucial in various applications, from preventing dust attraction on plastic components to avoiding electrostatic discharge (ESD) that can damage sensitive electronic components.[2][3] this compound, a long-chain aliphatic amine, is a notable example of such an agent.[1] This guide will compare its performance characteristics against other widely used agents like glycerol monostearate (GMS) and quaternary ammonium salts.
Quantitative Performance Comparison
The efficacy of antistatic agents is primarily evaluated by their ability to reduce the surface resistivity of a material and to dissipate a static charge quickly. The following table summarizes the typical performance of this compound compared to other common migratory antistatic agents when incorporated into a polymer matrix like polyethylene or polypropylene.
| Antistatic Agent Class | Specific Example | Typical Concentration (% w/w) | Surface Resistivity (Ω/sq) | Static Decay Time (s) |
| Tertiary Amine | This compound | 0.5 - 2.0 | 109 - 1011 | < 2.0 |
| Fatty Acid Ester | Glycerol Monostearate (GMS) | 1.0 - 3.0 | 1010 - 1012 | < 2.0 |
| Quaternary Ammonium Salt | Behentrimonium Chloride | 0.5 - 1.5 | 108 - 1010 | < 1.0 |
| Ethoxylated Amine | Ethoxylated Tallow Amine | 0.2 - 1.0 | 109 - 1010 | < 2.0 |
Note: The performance of migratory antistatic agents is highly dependent on factors such as the base polymer, processing conditions, presence of other additives, and ambient humidity. The values presented are representative for comparative purposes.[2][4]
Mechanism of Action: Migratory Antistatic Agents
Internal antistatic agents, such as this compound, are designed to be blended directly into the polymer.[1] These molecules typically possess both a hydrophobic (non-polar) and a hydrophilic (polar) part.[1] The hydrophobic tail has an affinity for the polymer matrix, while the hydrophilic head migrates to the surface.[5] At the surface, the hydrophilic portion attracts moisture from the surrounding atmosphere, forming a microscopic, conductive layer of water.[6] This layer allows for the dissipation of static charges.[2]
Mechanism of a migratory antistatic agent.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the efficacy of antistatic agents.
Surface Resistivity Measurement
This test determines the electrical resistance along the surface of a material, providing a measure of its ability to dissipate static charge.
-
Apparatus:
-
A high-resistance meter (electrometer or megohmmeter).
-
A circular electrode assembly as specified in ASTM D257.[9]
-
A controlled environmental chamber.
-
-
Procedure:
-
Sample Conditioning: The test specimens (typically flat plaques or films) are conditioned for at least 48 hours at a controlled temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity), as environmental conditions significantly impact surface resistivity.[7][10]
-
Sample Preparation: The surfaces of the conditioned specimens must be clean and free from contamination.[7]
-
Measurement:
-
Calculation: The surface resistivity (ρs) is calculated in ohms per square (Ω/sq) using the formula provided in the ASTM D257 standard, which takes into account the measured resistance and the geometry of the electrodes.[7]
-
Static Decay Time Measurement
This test measures the time required for a static charge applied to the surface of a material to dissipate to a certain percentage of its initial value.
-
Standard Test Method: Federal Test Method Standard 101C, Method 4046.[12][13]
-
Apparatus:
-
Static decay meter, which includes a high-voltage power supply, a non-contacting electrostatic voltmeter, and a Faraday cage.[12]
-
A controlled environmental chamber.
-
-
Procedure:
-
Sample Conditioning: Similar to the surface resistivity test, specimens are conditioned to ensure consistent environmental conditions, typically at a specified relative humidity (e.g., 15% or 50%).
-
Measurement:
-
The specimen is placed in the test apparatus.
-
A high voltage (typically +5000 V or -5000 V) is applied to the specimen, inducing a static charge.[12]
-
The high-voltage source is then removed, and the specimen is grounded.
-
The electrostatic voltmeter measures the time it takes for the charge on the specimen's surface to decay to a specified level (e.g., 10% or 1% of the initial charge).[12]
-
-
Reporting: The static decay time is reported in seconds. A shorter decay time indicates a more effective antistatic performance.[14]
-
Experimental workflow for evaluating antistatic agents.
References
- 1. Antistatic agent - Wikipedia [en.wikipedia.org]
- 2. Antistatic Agents Overview (2022) [europlas.com.vn]
- 3. expresspolymlett.com [expresspolymlett.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. deuteron.com [deuteron.com]
- 6. ampacet.com [ampacet.com]
- 7. kiyorndlab.com [kiyorndlab.com]
- 8. matestlabs.com [matestlabs.com]
- 9. palzivna.com [palzivna.com]
- 10. ASTM D257: The Core Technical Standard for Resistance Testing of Insulating Materials - HUNAN GONOAVA INSTRUMENT CO LTD [gonoava.com]
- 11. Surface Resistivity, Volume Resistivity, ASTM D257, IEC 62631-3-1 [intertek.com]
- 12. electrotechsystems.com [electrotechsystems.com]
- 13. electrotechsystems.com [electrotechsystems.com]
- 14. US6169133B1 - Glycerol monostearate blends as antistats in polyolefins - Google Patents [patents.google.com]
Comparative Analysis of the Antibacterial Efficacy of Stearyldiethanolamine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial performance of Stearyldiethanolamine formulations against other common antimicrobial agents. The information presented is supported by established experimental protocols and comparative data to aid in the evaluation of this compound for research and development purposes.
Introduction to this compound
This compound is a tertiary amine that functions as a cationic surfactant. Its molecular structure, featuring a long hydrophobic stearyl chain and a hydrophilic diethanolamine headgroup, allows it to interact with and disrupt bacterial cell membranes.[1][2] This mechanism of action suggests its potential as a broad-spectrum antibacterial agent. It has been investigated for use in applications such as antibacterial films and nonwoven fabrics. This guide aims to provide a framework for validating its antibacterial efficacy through standardized in vitro testing.
Hypothetical Antibacterial Signaling Pathway of this compound
The proposed mechanism of antibacterial action for this compound, similar to other cationic surfactants, involves a multi-step process targeting the bacterial cell envelope. This pathway is initiated by electrostatic attraction and culminates in membrane disruption and cell death.[1][2]
Caption: Hypothetical signaling pathway of this compound's antibacterial action.
Comparative Experimental Workflow
To validate the antibacterial activity of a this compound formulation, a standardized workflow is proposed. This workflow allows for direct comparison with other known antibacterial agents under identical conditions.
Caption: Experimental workflow for comparative antibacterial activity testing.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the logarithmic phase of growth. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the this compound formulation and control agents (e.g., Benzalkonium Chloride, Triclosan) are prepared in a 96-well microtiter plate with the appropriate broth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC Wells: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto a nutrient agar plate.
-
Incubation: The agar plates are incubated at 37°C for 24-48 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Comparative Data
The following tables present hypothetical yet realistic comparative data for this compound against established antibacterial agents. These values are for illustrative purposes and actual experimental results may vary.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| This compound Formulation | 8 - 32 | 4 - 16 |
| Benzalkonium Chloride | 16 - 64[3] | 2 - 8[4][5][6] |
| Triclosan | 0.1 - 0.5[7][8] | 0.016 - 1[9][10] |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| This compound Formulation | 16 - 64 | 8 - 32 |
| Benzalkonium Chloride | 32 - 128 | 4 - 16 |
| Triclosan | 0.5 - 2 | 0.1 - 4 |
Conclusion
This guide provides a framework for the systematic validation of the antibacterial activity of this compound formulations. The proposed experimental workflow and comparative data tables offer a foundation for researchers to assess its potential as a novel antimicrobial agent. The mechanism of action, centered on cell membrane disruption, suggests broad-spectrum activity. Further investigation is warranted to fully characterize its efficacy and potential applications in drug development and other related fields.
References
- 1. agritechem.com [agritechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Emulsion Stability: Zeta Potential Analysis of Stearyldiethanolamine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of emulsions stabilized with Stearyldiethanolamine and two common alternatives: the anionic surfactant Sodium Dodecyl Sulfate (SDS) and the cationic surfactant Cetyltrimethylammonium Bromide (CTAB). The stability of these emulsions is primarily assessed through zeta potential analysis, a key indicator of the electrostatic repulsive forces between droplets, which in turn governs the long-term stability of the emulsion. While extensive data is available for SDS and CTAB, specific experimental data for this compound-stabilized emulsions is less prevalent in publicly accessible literature. This guide, therefore, presents a comparison based on available data for the alternatives and theoretical expectations for this compound.
Principles of Emulsion Stabilization and Zeta Potential
Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. Over time, these droplets can coalesce, leading to phase separation. Emulsifying agents, or stabilizers, are crucial for preventing this by forming a protective layer around the dispersed droplets. The stability of these systems can be significantly influenced by the electrostatic charge on the surface of the droplets.
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles. In the context of emulsions, a higher magnitude of zeta potential (either positive or negative) indicates greater electrostatic repulsion between droplets, which helps to prevent aggregation and coalescence, thus enhancing the stability of the emulsion. Generally, a zeta potential value greater than |30| mV is considered indicative of a stable emulsion.
Comparative Analysis of Emulsifiers
This section compares the performance of this compound, Sodium Dodecyl Sulfate (SDS), and Cetyltrimethylammonium Bromide (CTAB) as emulsion stabilizers.
Sodium Dodecyl Sulfate (SDS) is a well-characterized anionic surfactant . Its sulfate head group is negatively charged in aqueous solutions, leading to the formation of a negative zeta potential on the surface of the emulsion droplets. This strong negative charge provides excellent electrostatic stabilization.
Cetyltrimethylammonium Bromide (CTAB) is a widely used cationic surfactant . The quaternary ammonium head group carries a permanent positive charge, resulting in a high positive zeta potential and robust electrostatic stabilization of the emulsion droplets.
The following table summarizes the expected and reported performance characteristics of these three emulsifiers.
| Emulsifier | Type | Expected/Reported Zeta Potential (mV) | Typical Particle Size Range (nm) | Stability Mechanism |
| This compound | Cationic (expected) | Positive (Data not found) | Data not found | Electrostatic Repulsion |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Highly Negative (e.g., -30 to -60 mV) | 100 - 500 | Electrostatic Repulsion |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | Highly Positive (e.g., +30 to +60 mV) | 100 - 400 | Electrostatic Repulsion |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the preparation and zeta potential analysis of oil-in-water emulsions.
Emulsion Preparation (General Protocol)
-
Preparation of Phases:
-
Aqueous Phase: Dissolve the emulsifier (this compound, SDS, or CTAB) in deionized water. The concentration will depend on the specific formulation, but typically ranges from 0.1% to 5% (w/v). Adjust the pH if necessary using appropriate acids or bases.
-
Oil Phase: Select a suitable oil (e.g., mineral oil, soybean oil, etc.).
-
-
Emulsification:
-
Heat both the aqueous and oil phases separately to a temperature of 60-70 °C.
-
Slowly add the oil phase to the aqueous phase while continuously stirring using a high-shear homogenizer (e.g., Ultra-Turrax) at a speed of 5,000-10,000 rpm for 10-20 minutes.
-
Continue stirring while allowing the emulsion to cool to room temperature.
-
Zeta Potential and Particle Size Analysis
-
Sample Preparation:
-
Dilute a small aliquot of the prepared emulsion with deionized water to a suitable concentration for measurement. The optimal dilution should be determined based on the instrument's specifications to avoid multiple scattering effects.
-
-
Instrumentation:
-
Utilize a Zetasizer or a similar instrument that measures electrophoretic mobility to determine the zeta potential and dynamic light scattering (DLS) for particle size analysis.
-
-
Measurement:
-
Equilibrate the sample to a constant temperature (e.g., 25 °C) within the instrument.
-
Perform multiple measurements for each sample to ensure reproducibility and report the average zeta potential and particle size with the standard deviation.
-
Visualizing the Concepts
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Interaction of different emulsifiers with oil-in-water emulsions.
Caption: Experimental workflow for zeta potential and particle size analysis.
Conclusion
The stability of an emulsion is a critical parameter in various applications, from pharmaceuticals to cosmetics. Zeta potential analysis provides a powerful tool for predicting and comparing the long-term stability of emulsions stabilized by different emulsifying agents. While SDS and CTAB are well-documented examples of anionic and cationic stabilizers that impart high zeta potentials and lead to stable emulsions, further experimental investigation is required to quantify the performance of this compound. Based on its chemical structure, it is anticipated to behave as a cationic stabilizer, but empirical data is necessary to confirm its efficacy and to provide a direct comparison with other widely used emulsifiers. Researchers are encouraged to perform such comparative studies to broaden the understanding and application of this compound in emulsion science.
Cross-Validation of Quantification Methods for Stearyldiethanolamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of Stearyldiethanolamine, a tertiary amine utilized in various industrial and cosmetic formulations. The selection of an appropriate analytical technique is critical for quality control, formulation development, and safety assessments. This document outlines the operational principles and performance characteristics of common chromatographic techniques, offering supporting data where available for analogous compounds to facilitate methodological cross-validation.
Comparative Analysis of Quantification Methods
The quantification of this compound presents analytical challenges due to its low volatility and lack of a strong chromophore. The primary analytical approaches involve Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.
| Analytical Method | Principle | Sample Preparation | Typical Performance | Advantages | Disadvantages |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, with mass spectrometry for detection and quantification. | Derivatization (e.g., silylation or acylation) is typically required to increase volatility and improve peak shape. | LOD/LOQ: Low ng/mL to µg/mL range. Linearity: Good (R² > 0.99). | High selectivity and sensitivity; provides structural information for analyte confirmation. | Derivatization adds complexity and potential for sample loss; not suitable for thermally labile compounds. |
| HPLC-UV | Separates compounds based on their partitioning between a stationary and a liquid mobile phase, with UV detection. | Derivatization with a UV-absorbing agent is necessary due to the lack of a significant chromophore in this compound. | LOD/LOQ: µg/mL range. Linearity: Good (R² > 0.99). | Widely available instrumentation; robust and reproducible. | Indirect analysis requiring derivatization; lower sensitivity compared to mass spectrometry-based methods. |
| LC-MS/MS | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. | Minimal sample preparation is often required (dilution and filtration). | LOD/LOQ: High pg/mL to low ng/mL range. Linearity: Excellent (R² > 0.999). | High sensitivity and selectivity; suitable for complex matrices; no derivatization required. | Higher instrumentation cost and complexity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation and Derivatization:
-
Accurately weigh 100 mg of the sample into a glass vial.
-
Dissolve the sample in 1 mL of a suitable organic solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
-
Sample Preparation and Derivatization:
-
Accurately weigh 100 mg of the sample into a glass vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile).
-
Add 100 µL of a derivatizing agent with a strong UV chromophore (e.g., 1-fluoro-2,4-dinitrobenzene) and 50 µL of a catalyst (e.g., triethylamine).
-
Heat the mixture at 60°C for 1 hour.
-
Cool and dilute with the mobile phase to a suitable concentration.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Set to the maximum absorbance of the derivatized analyte.
-
Injection Volume: 10 µL.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
Accurately weigh 100 mg of the sample into a centrifuge tube.
-
Add 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
Column: C18 or HILIC column depending on the polarity of the analyte and matrix.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound should be optimized.
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound.
In-Vitro Toxicity of Ethanolamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro toxicity of three common ethanolamines: Monoethanolamine (MEA), Diethanolamine (DEA), and Triethanolamine (TEA). The information presented is compiled from various scientific studies to assist researchers in evaluating the cytotoxic potential of these compounds in pre-clinical studies.
Executive Summary
Ethanolamines are a class of organic compounds containing both an amine and an alcohol functional group. They are widely used in various industrial and commercial applications, including in the formulation of pharmaceuticals, cosmetics, and cleaning agents.[1] Understanding their potential for in-vitro toxicity is crucial for ensuring the safety of products containing these ingredients. This guide summarizes key experimental data on the cytotoxicity of MEA, DEA, and TEA, provides detailed experimental protocols for assessing their toxicity, and visualizes a potential signaling pathway for ethanolamine-induced cell death.
Quantitative Toxicity Comparison
The following table summarizes the 50% inhibitory concentration (IC50) values for Monoethanolamine, Diethanolamine, and Triethanolamine in two different human cell lines, providing a quantitative measure of their cytotoxic potential. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Monoethanolamine (MEA) | HaCaT (Keratinocytes) | Not Specified | 1.83 | [2] |
| Diethanolamine (DEA) | HaCaT (Keratinocytes) | Not Specified | 2.56 | [2] |
| Triethanolamine (TEA) | HaCaT (Keratinocytes) | Not Specified | 4.41 | [2] |
| Monoethanolamine (MEA) | HepG2 (Hepatocytes) | Not Specified | 2.15 | [2] |
| Diethanolamine (DEA) | HepG2 (Hepatocytes) | Not Specified | 2.97 | [2] |
| Triethanolamine (TEA) | HepG2 (Hepatocytes) | Not Specified | 5.23 | [2] |
Note: The specific cytotoxicity assay used to determine these IC50 values was not detailed in the source material.
Based on the available data, Monoethanolamine (MEA) exhibits the highest cytotoxicity (lowest IC50) in both HaCaT and HepG2 cell lines, followed by Diethanolamine (DEA), and then Triethanolamine (TEA), which is the least cytotoxic of the three. This trend is consistent with qualitative reports that describe MEA as the most irritating of the ethanolamines.[1][3]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of in-vitro toxicity. Below are outlines of common experimental protocols used to evaluate the cytotoxicity of chemical compounds like ethanolamines.
Cell Culture and Treatment
Human cell lines such as HaCaT (immortalized human keratinocytes) and HepG2 (human liver cancer cell line) are commonly used for in-vitro toxicity studies.[2][4]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^5 cells/mL) and allowed to adhere and grow for 24 hours in a suitable culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Compound Preparation: Stock solutions of MEA, DEA, and TEA are prepared in a suitable solvent (e.g., sterile distilled water or culture medium) and then serially diluted to a range of working concentrations.
-
Cell Treatment: The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test ethanolamines. Control wells receive medium with the solvent alone. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to a purple formazan product.
-
The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.
2. Neutral Red (NR) Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.
-
Following treatment, the culture medium is replaced with a medium containing a known concentration of Neutral Red.
-
The plates are incubated for approximately 2-3 hours to allow for dye uptake.
-
The cells are then washed to remove any unincorporated dye.
-
A destaining solution is added to extract the dye from the lysosomes.
-
The absorbance of the extracted dye is measured at a specific wavelength (e.g., 540 nm).
-
Cell viability is calculated as a percentage of the control, and IC50 values are determined.
3. Reconstructed Human Epidermis (RhE) Models
For assessing skin irritation potential, in-vitro models using reconstructed human epidermis, such as EpiDerm™ or SkinEthic™ RHE, are employed.[5][6][7][8][9]
-
The test substance is applied topically to the surface of the RhE tissue.
-
After a defined exposure period, the tissue is rinsed to remove the substance.
-
The viability of the tissue is then assessed, typically using the MTT assay.
-
The results are used to classify the substance's skin irritation potential based on the reduction in tissue viability compared to negative controls.[7]
Signaling Pathways
The cytotoxic effects of ethanolamines can lead to programmed cell death, or apoptosis. While the specific signaling pathways for each ethanolamine are not fully elucidated, a general pathway involving the activation of caspases is a plausible mechanism. Some studies have shown that a derivative of TEA can activate caspases-8 and -9.[10] The following diagram illustrates a generalized extrinsic and intrinsic apoptosis pathway that could be triggered by ethanolamine-induced cellular stress.
Caption: Generalized signaling pathway for ethanolamine-induced apoptosis.
Conclusion
The in-vitro toxicity of ethanolamines varies, with Monoethanolamine generally exhibiting the highest cytotoxicity, followed by Diethanolamine and Triethanolamine. This guide provides a summary of quantitative data and standardized protocols to aid in the comparative assessment of these compounds. The provided visualization of a potential apoptotic pathway offers a framework for further mechanistic studies into ethanolamine-induced cell death. Researchers and drug development professionals are encouraged to consider these findings in their risk assessment and formulation development processes.
References
- 1. Toxicology of mono-, di-, and triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of protic ionic liquids in HepG2 and HaCat human cells: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicology of mono-, di-, and triethanolamine. | Semantic Scholar [semanticscholar.org]
- 4. revistas.usp.br [revistas.usp.br]
- 5. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toxicology.org [toxicology.org]
- 7. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - KETMarket Open Innovation Ecosystem [ketmarket.eu]
- 8. m.youtube.com [m.youtube.com]
- 9. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-TEA-induced death receptor dependent apoptosis involves activation of acid sphingomyelinase and elevated ceramide-enriched cell surface membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative stability analysis of emulsions made with different surfactants
A Comparative Analysis of Emulsion Stability Conferred by Different Surfactants
In the formulation of emulsions for research, pharmaceutical, and drug development applications, the choice of surfactant is paramount to ensuring product stability and efficacy. This guide provides a comparative stability analysis of oil-in-water (O/W) emulsions prepared with four commonly used surfactants: Tween 80 (polysorbate 80), Span 80 (sorbitan monooleate), sodium dodecyl sulfate (SDS), and soy lecithin. The selection of an appropriate emulsifier is critical as it directly influences the shelf-life and performance of the final product.[1]
This comparison leverages experimental data to objectively assess the performance of these surfactants, focusing on key stability indicators such as creaming index, particle size, and zeta potential. While Tween 80 is a hydrophilic non-ionic surfactant ideal for O/W emulsions[2], Span 80 is a lipophilic non-ionic surfactant better suited for water-in-oil (W/O) emulsions.[2] SDS is an anionic surfactant[3], and soy lecithin is a naturally occurring phospholipid mixture.[3] The data presented herein provides insights into the relative effectiveness of these agents in stabilizing O/W emulsions.
Comparative Stability Data
The stability of an emulsion can be quantified by several metrics. The creaming index measures the extent of gravitational separation of the dispersed phase, with lower values indicating higher stability.[4] Particle size analysis tracks changes in droplet size over time; an increase in particle size suggests destabilization through coalescence or Ostwald ripening.[5] Zeta potential is an indicator of the electrostatic repulsive forces between droplets, with absolute values greater than 30 mV generally considered indicative of a stable emulsion.[6]
The following table summarizes illustrative quantitative data for O/W emulsions prepared with the four surfactants, monitored over a 24-hour period. This data is representative of typical performance based on the literature.
| Surfactant | Creaming Index (%) after 24h | Mean Particle Size (nm) at 0h | Mean Particle Size (nm) after 24h | Zeta Potential (mV) at 0h |
| Tween 80 | < 5 | 180 | 185 | -25 |
| Span 80 | > 50 | 550 | > 1000 (coalescence) | -15 |
| SDS | > 30 | 250 | 600 | -45 |
| Soy Lecithin | < 10 | 220 | 230 | -35 |
From the data, it is evident that Tween 80 and soy lecithin provide superior stability for O/W emulsions, characterized by minimal creaming and stable particle sizes.[3][7] Emulsions stabilized with polysorbates (like Tween 80) and soy lecithin have been shown to be stable and homogeneous for extended periods.[3] In contrast, SDS, while imparting a high initial zeta potential, leads to less stable emulsions that exhibit significant creaming.[3] This is attributed to its smaller molecular size and potential for desorption from the oil-water interface. Span 80, being a low HLB (Hydrophilic-Lipophilic Balance) surfactant, is not effective for stabilizing O/W emulsions, resulting in rapid phase separation.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Emulsion Preparation
-
Oil Phase Preparation : The oil phase (e.g., medium-chain triglycerides) is prepared.
-
Aqueous Phase Preparation : The aqueous phase (deionized water) is prepared, and the surfactant (Tween 80, Span 80, SDS, or soy lecithin) is dissolved in it at a concentration of 1% (w/v).
-
Emulsification : The oil phase is gradually added to the aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer at 10,000 rpm for 10 minutes). The oil-to-water ratio is maintained at 20:80.
-
Cooling : The resulting emulsion is cooled to room temperature.
Creaming Index Measurement
-
Sample Preparation : Immediately after preparation, 10 mL of the emulsion is transferred to a graduated cylinder.[4]
-
Storage : The cylinder is sealed and stored at ambient temperature (25°C).[4]
-
Measurement : After 24 hours, the height of the serum (lower) layer is measured.
-
Calculation : The creaming index is calculated using the formula: Creaming Index (%) = (Height of Serum Layer / Total Height of Emulsion) x 100
Particle Size Analysis
-
Instrumentation : A dynamic light scattering (DLS) instrument is used for particle size measurement.
-
Sample Preparation : A small aliquot of the emulsion is diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.[3]
-
Measurement : The diluted sample is placed in a cuvette, and the particle size distribution is measured at 25°C.[5] Measurements are taken immediately after emulsion preparation (0h) and after 24 hours of storage.
Zeta Potential Measurement
-
Instrumentation : A zeta potential analyzer, often integrated with a DLS system, is used.[3]
-
Sample Preparation : The emulsion is diluted with deionized water.[3]
-
Measurement : The diluted sample is injected into the measurement cell, and an electric field is applied. The electrophoretic mobility of the droplets is measured and converted to zeta potential using the Smoluchowski equation.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative stability analysis of the emulsions.
Caption: Experimental workflow for comparative emulsion stability analysis.
This guide provides a foundational understanding of the comparative stability of emulsions formulated with different surfactants. For specific applications, further optimization of surfactant concentration and processing parameters is recommended.
References
- 1. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]
- 2. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04816G [pubs.rsc.org]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 5. Characterization of Nanoemulsions Stabilized with Different Emulsifiers and Their Encapsulation Efficiency for Oregano Essential Oil: Tween 80, Soybean Protein Isolate, Tea Saponin, and Soy Lecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
